Vitamin B Complex
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Record name | NICOTINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | NICOTINAMIDE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
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| Record name | nicotinamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nicotinamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020929 | |
| Record name | Niacinamide | |
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Molecular Weight |
122.12 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotinamide is a white powder. (NTP, 1992), Dry Powder; Other Solid, Colorless needles or white crystalline powder. Bitter taste., Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | NICOTINAMIDE | |
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| Record name | 3-Pyridinecarboxamide | |
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| Record name | Nicotinamide | |
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| Record name | Niacinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |
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| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
302 to 320 °F at 760 mmHg (NTP, 1992), BP: 157 °C at 5X10-4 atm, BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C | |
| Record name | NICOTINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Nicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02701 | |
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| Record name | Nicotinamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
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Flash Point |
182 °C | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 5X10+5 mg/L at 25 °C, Very soluble in water; 1 g is soluble in 1 mL water, 1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol, Soluble in butanol, chloroform, For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page., 500 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |
| Record name | SID8139965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | NICOTINAMIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Nicotinamide | |
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| Record name | Nicotinamide | |
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| Record name | Niacinamide | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.4 (NTP, 1992) - Denser than water; will sink, 1.400 g/cu cm at 25 °C, Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm, 1.4 g/cm³ | |
| Record name | NICOTINAMIDE | |
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| Record name | Nicotinamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
Vapor pressure, kPa at 35 °C: 3.1 | |
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Color/Form |
White, powder, needles from benzene, Colorless crystalline solid, White, crystalline powder, Colorless needles | |
CAS No. |
98-92-0 | |
| Record name | NICOTINAMIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 3-Pyridinecarboxamide | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
264 to 268 °F (NTP, 1992), 128.8 °C, 130 °C, 127-131 °C | |
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| Record name | Nicotinamide | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Biochemical Roles and Mechanisms of Action of Individual B Vitamins
Thiamine (B1217682) (Vitamin B1)
Thiamine, also known as vitamin B1, is a vital micronutrient required for proper cellular function in humans and animals. nih.govwikipedia.orgcornell.edu Its biologically active form is thiamine pyrophosphate (TPP), also referred to as thiamine diphosphate (B83284) (ThDP). wikipedia.orgcornell.eduportlandpress.comnutritionalassessment.orgnih.gov TPP is formed through the phosphorylation of free thiamine, primarily by the enzyme thiamine pyrophosphokinase-1 (TPK1) in the liver and brain. portlandpress.com This conversion is an ATP-dependent process. nih.gov
Coenzymatic Functions in Carbohydrate Metabolism
TPP plays a central role as a coenzyme in the metabolism of carbohydrates. nih.govwikipedia.orgcornell.eduportlandpress.comnutritionalassessment.orgnih.govnih.gov It is essential for enzymes that catalyze critical steps in glucose breakdown and the utilization of carbon skeletons. cornell.eduacs.orgacs.org This includes its involvement in linking glycolysis to the tricarboxylic acid (TCA) cycle and its function within the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgcornell.eduportlandpress.comnih.govmdpi.com
Role in Energy Homeostasis and ATP Production
Thiamine is indispensable for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.govacs.orgmdpi.commdpi.comkarger.comresearchgate.netphysiology.org Its active form, TPP, is a crucial cofactor for key enzymes within the mitochondria that are directly involved in energy generation. cornell.eduportlandpress.commdpi.commdpi.comkarger.com Thiamine availability is a rate-limiting factor in mitochondrial ATP production. nih.govresearchgate.net Studies have shown that thiamine deficiency leads to impaired ATP synthesis and compromised mitochondrial function. mdpi.comkarger.com Research in mice has demonstrated that thiamine deprivation results in a reduced energy state in the liver and activates energy sensors like AMP-activated kinase. karger.com Furthermore, thiamine treatment has been shown to preserve cardiac function against ischemia injury, potentially by maintaining mitochondrial size and ATP levels. physiology.org
Interactions with Specific Enzymes in Central Metabolic Pathways
Thiamine, as TPP, acts as a coenzyme for several pivotal enzymes in central metabolic pathways:
Pyruvate (B1213749) Dehydrogenase (PDH) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of pyruvate, forming acetyl-CoA, which links glycolysis to the TCA cycle. TPP is a required cofactor for this crucial step in energy production. wikipedia.orgcornell.eduportlandpress.comnih.govmdpi.com Inactive pyruvate dehydrogenase due to insufficient TPP can lead to the accumulation of pyruvate, which is then converted to lactate, potentially causing lactic acidosis. mdpi.com
Alpha-Ketoglutarate (B1197944) Dehydrogenase (KGDH or OGDH) Complex: Another multi-enzyme complex in the TCA cycle, KGDH catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA. This is a rate-limiting step in the TCA cycle, and its activity is dependent on TPP. wikipedia.orgcornell.eduportlandpress.comnih.govmdpi.com
Transketolase: This enzyme is a key player in the pentose phosphate pathway, which is essential for the biosynthesis of pentose sugars (like ribose for nucleic acids) and the production of NADPH, important for reductive biosynthesis and protecting against oxidative stress. wikipedia.orgcornell.eduportlandpress.com Thiamine deficiency can reduce transketolase activity, impacting these processes. nih.gov
Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex: This complex is involved in the catabolism of branched-chain amino acids. cornell.eduportlandpress.com
These interactions highlight the critical role of thiamine in facilitating the flow of carbon through major energy-producing and biosynthetic pathways.
Riboflavin (B1680620) (Vitamin B2)
Riboflavin, also known as vitamin B2, is a water-soluble B vitamin that serves as a precursor for two important flavocoenzymes: flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). oregonstate.eduwikipedia.orgnih.govfoodandnutritionresearch.netoaepublish.commdpi.comresearchgate.netuobabylon.edu.iq
Formation of Flavocoenzymes (FMN and FAD)
Riboflavin itself is not used as a catalytic cofactor but is converted into its active coenzyme forms within the body. mdpi.com This process involves phosphorylation and adenylation. Riboflavin is first phosphorylated to form FMN by the enzyme riboflavin kinase (RFK). Subsequently, FMN is adenylated to form FAD by FAD synthase (FADS). oaepublish.commdpi.com These flavocoenzymes are the functional forms of riboflavin and are essential for the activity of a large number of enzymes known as flavoproteins. oregonstate.eduoaepublish.com
Cofactor for Oxidoreductases and Dehydrogenases
Riboflavin (Vitamin B2) is a critical precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). wikipedia.orgoregonstate.edu These flavocoenzymes are essential prosthetic groups for a wide range of oxidoreductase and dehydrogenase enzymes, which catalyze redox reactions central to energy production and various metabolic pathways. wikipedia.orgoregonstate.edu FAD and FMN function as electron carriers, capable of accepting and donating electrons in one-electron or two-electron transfers. nih.gov For instance, FAD is a key component of the succinate (B1194679) dehydrogenase complex in the citric acid cycle and is involved in the electron transport chain. wikipedia.orglibretexts.org FMN is also involved in the first enzyme complex of the electron transport chain, reacting with NADH. libretexts.org The ability of FAD and FMN to undergo reversible reduction and oxidation is fundamental to the activity of flavoproteins, facilitating the transfer of electrons in metabolic processes. wikipedia.orgnih.gov
Contribution to Antioxidative Stress Pathways
Riboflavin and its coenzyme derivatives, FAD and FMN, play a role in protecting the body against oxidative stress. nih.govcambridge.org While not direct antioxidants themselves in all contexts, they are integral to the function of key antioxidant enzymes. nih.govresearchgate.net A primary mechanism involves the FAD-dependent enzyme glutathione (B108866) reductase. oregonstate.edunih.govmdpi.com Glutathione reductase is vital for the glutathione redox cycle, which neutralizes reactive oxygen species (ROS). oregonstate.edunih.gov This enzyme utilizes FAD to regenerate reduced glutathione (GSH) from its oxidized form (GSSG), a process that requires hydrogen transfer from NADPH. oregonstate.edumdpi.com By supporting glutathione reductase activity, riboflavin contributes to maintaining adequate levels of GSH, a crucial intracellular antioxidant. oregonstate.edunih.govmdpi.com Studies have confirmed the antioxidant nature of riboflavin and its ability to protect against oxidative stress, particularly lipid peroxidation and reperfusion oxidative injury. nih.govcambridge.orgresearchgate.net The mechanisms include the involvement in the glutathione redox cycle and potentially other pathways, such as the conversion of reduced riboflavin to its oxidized form. nih.govcambridge.orgresearchgate.net
Niacin (Vitamin B3)
Niacin is a term encompassing nicotinic acid and nicotinamide (B372718), which are precursors to the vital coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). nih.govpatsnap.comfoodandnutritionresearch.net These coenzymes are involved in a vast number of enzymatic reactions, exceeding those of any other vitamin-derived coenzyme. nih.gov
Precursor to Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+)
Niacin is converted in tissues to its primary metabolically active forms, NAD+ and NADP+. nih.gov NAD+ is synthesized from niacin through a series of enzymatic steps. NADP+ is subsequently formed from NAD+ through phosphorylation catalyzed by NAD+ kinase. nih.govamdb.online These coenzymes are fundamental to cellular metabolism, acting as electron carriers in numerous redox reactions involved in both catabolic and anabolic processes. nih.govpatsnap.comportlandpress.comnutritionalassessment.org
Participation in Energy Metabolism and DNA Repair
NAD+ and NADP+ play central roles in cellular energy metabolism. NAD+ is predominantly involved in catabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, where it accepts electrons to form NADH, transferring potential energy to ATP synthesis via the electron transport chain. nih.govpatsnap.comnutritionalassessment.org NADP+, primarily in its reduced form NADPH, is crucial for anabolic reactions, including the synthesis of fatty acids and cholesterol, providing the necessary reducing power. nih.govpatsnap.comnutritionalassessment.org
Beyond energy metabolism, NAD+ is a critical substrate for enzymes involved in DNA repair mechanisms, notably poly(ADP-ribose) polymerases (PARPs). patsnap.comnih.gov PARP-1, activated by DNA strand breaks, utilizes NAD+ to synthesize poly(ADP-ribose) polymers, a process essential for recruiting DNA repair proteins and maintaining genomic stability. nih.gov Niacin's role as an NAD+ precursor directly supports this vital DNA repair function. patsnap.comnih.govconsensus.app
Role in Cellular Signaling and Receptor Modulation
NAD+ and its derivatives are increasingly recognized for their involvement in cellular signaling pathways. nih.govportlandpress.comctpharma.com.tr NAD+ serves as a substrate for sirtuins, a class of NAD-dependent deacetylases that regulate gene expression, cellular aging, and stress resistance. patsnap.comctpharma.com.tr This highlights a role for niacin in modulating cellular longevity and stress responses. patsnap.comctpharma.com.tr Furthermore, niacin, particularly nicotinic acid, can interact with specific G-protein-coupled receptors, such as GPR109A (HCAR2), which are highly expressed in adipose tissue. patsnap.com Activation of this receptor by niacin inhibits lipolysis, influencing lipid metabolism and signaling pathways related to energy homeostasis. patsnap.com NAD+ and NADP+ derivatives have also been associated with intracellular calcium signaling pathways, which are crucial for various cellular responses. portlandpress.comctpharma.com.tr
Pantothenic Acid (Vitamin B5)
Pantothenic acid is a water-soluble vitamin essential for life due to its incorporation into coenzyme A (CoA) and acyl carrier protein (ACP). nih.govdrugbank.comconsensus.appeujournal.orgnih.gov
CoA is an indispensable cofactor involved in over 70 enzymatic pathways across all living organisms. eujournal.org It functions as a carrier of acyl groups, which is critical for the synthesis and oxidation of fatty acids, the metabolism of carbohydrates (including the Krebs cycle), and the synthesis of cholesterol, steroids, and acetylcholine (B1216132). drugbank.comconsensus.appeujournal.orgnih.govwikipedia.org The biosynthesis of CoA from pantothenic acid is a multi-step process, with pantothenate kinase catalyzing the initial, rate-limiting step. eujournal.orgwikipedia.org
Component of Coenzyme A (CoA)
A primary function of pantothenic acid is its role as a precursor in the biosynthesis of coenzyme A (CoA). oregonstate.eduwikipedia.orgnih.gov CoA is a crucial cofactor involved in a wide array of enzymatic reactions, particularly those involving the transfer of acetyl and acyl groups. dsm.comcambridge.org The synthesis of CoA from pantothenic acid is a multi-step process requiring cysteine and ATP. wikipedia.orgnih.gov Pantothenate kinase catalyzes the initial, rate-limiting phosphorylation of pantothenic acid to 4'-phosphopantothenate. oregonstate.eduwikipedia.orgnih.gov This step is subject to feedback inhibition by CoA and its thioesters. nih.gov Subsequent reactions involve the addition of cysteine and decarboxylation to form 4'-phosphopantetheine (B1211885), followed by the addition of an adenylyl group from ATP to yield dephospho-CoA, and finally phosphorylation to form CoA. wikipedia.orgnih.gov
CoA functions as a carrier molecule for acyl groups, which is vital for their entry into metabolic pathways. nih.gov These acyl groups serve as substrates in processes like the tricarboxylic acid (TCA) cycle for energy generation and in the synthesis of various essential molecules. nih.gov Approximately 4% of cellular enzymes utilize CoA or its thioester forms as substrates. wikipedia.org
Central Role in Fatty Acid Synthesis and Oxidation
Pantothenic acid, through its incorporation into CoA and acyl carrier protein (ACP), plays a central role in the metabolism of fatty acids. nih.govoregonstate.eduwikipedia.orgconsensus.appdsm.com CoA is essential for the β-oxidation pathway, the primary catabolic process for breaking down fatty acids to generate energy. dsm.comwikipedia.org In this process, fatty acids are activated by the addition of CoA, forming acyl-CoA, which then enters the oxidative pathway. lumenlearning.com
In fatty acid synthesis, ACP, which also contains a 4'-phosphopantetheine moiety derived from pantothenic acid, acts as a flexible arm to transfer the growing fatty acid chain between the enzymatic centers of the fatty acid synthase complex. oregonstate.edu Acetyl-CoA and malonyl-CoA, both derivatives of CoA, are required for the synthesis of fatty acids in the cytosol. oregonstate.edu The phosphopantetheine moiety of CoA is also required for the biological activity of several proteins, including ACP. oregonstate.edu
Research indicates that interference with fat metabolism occurs in pantothenic acid deficiency, although the specific effects can vary between species. cambridge.org
Involvement in Steroid Hormone and Neurotransmitter Synthesis
Coenzyme A, synthesized from pantothenic acid, is involved in the biosynthesis of essential lipids, including cholesterol and steroid hormones. oregonstate.edudsm.comdarwin-nutrition.frathenslab.grinsentials.compeacehealth.orggalex.si Acetyl-CoA serves as a building block for cholesterol, which is a precursor for steroid hormones such as sex hormones and adrenocortical hormones, as well as vitamin D. darwin-nutrition.frathenslab.grpeacehealth.org
Furthermore, pantothenic acid, through its contribution to CoA and acetyl-CoA, is involved in the synthesis of certain neurotransmitters. oregonstate.educonsensus.appdsm.comdarwin-nutrition.frathenslab.grinsentials.compeacehealth.orggalex.sifoodforthebrain.orgnootropicsexpert.com Notably, acetyl-CoA is required for the synthesis of acetylcholine, a neurotransmitter crucial for muscle function, memory, and nerve signaling. nih.govconsensus.appathenslab.grpeacehealth.org Research suggests that pantothenic acid's involvement in acetylcholine synthesis contributes to controlling stress and adaptation to stressful events. darwin-nutrition.fr CoA is also implicated in the synthesis of other neurotransmitters like epinephrine (B1671497) and serotonin (B10506). nootropicsexpert.com
Pyridoxine (B80251) (Vitamin B6)
Vitamin B6 is a water-soluble vitamin that encompasses several related compounds known as vitamers, including pyridoxine, pyridoxal (B1214274), and pyridoxamine (B1203002), along with their phosphorylated derivatives. nih.govnih.gov Pyridoxine is a common form found in food and used in supplements. wikipedia.org
Active Form: Pyridoxal 5'-Phosphate (PLP)
The primary biologically active coenzyme form of vitamin B6 is pyridoxal 5'-phosphate (PLP). nih.govnih.govwikipedia.orgsynnovis.co.ukebi.ac.uk Pyridoxine, pyridoxal, and pyridoxamine are converted to PLP through phosphorylation, primarily in the liver, by the enzyme pyridoxal kinase. nih.govwikipedia.orgsynnovis.co.uk This activation process requires ATP. wikipedia.org PLP functions as a versatile cofactor in a vast number of enzymatic reactions, estimated to be over 100 in human metabolism. nih.govnih.govlibretexts.orgneuroneeds.comlumenlearning.com PLP-dependent enzymes constitute approximately 4% of all classified enzymatic activities. wikipedia.org
PLP exerts its catalytic function by forming a Schiff base linkage (an internal aldimine) with the ε-amino group of a specific lysine (B10760008) residue within the active site of the enzyme. nih.govwikipedia.orglibretexts.org The amino group of the substrate then displaces the lysine amino group, forming an external aldimine. wikipedia.orglibretexts.org This covalent interaction with the substrate allows PLP to act as an electrophilic catalyst, stabilizing carbanionic intermediates that form during the reaction. wikipedia.orglibretexts.orgnih.gov
Cofactor in Amino Acid Metabolism (Transamination, Decarboxylation, Racemization)
PLP plays essential roles in numerous aspects of amino acid metabolism. nih.govnih.govwikipedia.orgebi.ac.uklumenlearning.comnih.govscbt.com It is a crucial cofactor for enzymes catalyzing transamination, decarboxylation, and racemization reactions of amino acids. nih.govwikipedia.orgebi.ac.uknih.govscbt.com
In transamination reactions, PLP facilitates the transfer of an amino group from an amino acid to a keto acid, a process vital for the synthesis and degradation of amino acids. nih.govwikipedia.orglumenlearning.com PLP is also required for decarboxylation reactions, which involve the removal of a carboxyl group from an amino acid. nih.govwikipedia.orgebi.ac.uknih.govscbt.com This process is critical for the synthesis of various compounds, including neurotransmitters. nih.govlumenlearning.comscbt.com PLP-dependent enzymes also catalyze the racemization of amino acids, converting between L- and D-stereoisomers. nih.govwikipedia.orglibretexts.orgnih.govscbt.com This occurs through deprotonation and subsequent reprotonation on the opposite side of the α-carbon. libretexts.orgnih.gov The versatility of PLP in these reactions stems from its ability to stabilize the carbanionic intermediates formed at the α-carbon of the amino acid substrate. libretexts.orgnih.govnih.gov
PLP is also involved in other amino acid-related pathways, such as beta-elimination reactions and the synthesis of delta-aminolevulinic acid, a precursor for heme synthesis. nih.govwikipedia.orglumenlearning.com
Involvement in Neurotransmitter Synthesis and Regulation (e.g., GABA, Serotonin)
PLP is indispensable for the biosynthesis of several key neurotransmitters in the brain. nih.govwikipedia.orgneuroneeds.comlumenlearning.comscbt.comnih.gov It functions as a cofactor for decarboxylase enzymes that catalyze the synthesis of neurotransmitters like gamma-aminobutyric acid (GABA) and serotonin. nih.govwikipedia.orgneuroneeds.comlumenlearning.comnih.gov
GABA, a major inhibitory neurotransmitter, is synthesized from glutamate (B1630785) by the enzyme glutamic acid decarboxylase (GAD), which is PLP-dependent. nih.govwikipedia.org Serotonin, a neurotransmitter involved in mood regulation, is synthesized from tryptophan via a pathway that requires PLP as a cofactor for aromatic L-amino acid decarboxylase. nih.govwikipedia.orglumenlearning.com PLP is also involved in the synthesis of other neurotransmitters, including dopamine (B1211576) and norepinephrine. nih.govwikipedia.orglumenlearning.com
The modulatory impact of pyridoxine nutritional status on the central production of serotonin and GABA is significant, partly because the decarboxylases involved have a relatively low affinity for PLP. nih.gov PLP also participates in the oxidative deamination of GABA, acting as a cofactor for GABA aminotransferase. wikipedia.org
Role in One-Carbon Metabolism and DNA Integrity
One-carbon metabolism is a complex network of biochemical reactions crucial for various cellular processes, including nucleotide biosynthesis and DNA methylation. creative-proteomics.comfrontiersin.org This pathway involves the transfer of one-carbon units, primarily carried by folate cofactors. creative-proteomics.comwikipathways.org While folate is a central player in one-carbon metabolism, other B vitamins, including Niacin (Vitamin B3), also interact with this network. wikipathways.orgnih.gov
One-carbon metabolism provides the necessary precursors, purines and thymidylate, for DNA synthesis. creative-proteomics.comnih.govannualreviews.org The folate-dependent generation of 5,10-methylenetetrahydrofolate is a key step in the production of thymidylate, which is essential for DNA replication and repair. creative-proteomics.com Disruptions in one-carbon metabolism can affect nucleotide synthesis and DNA methylation patterns, which are associated with various pathologies, including cancer. creative-proteomics.comwikipathways.org Differential methylation, such as hypermethylation of tumor suppressors, is linked to cancer progression. wikipathways.org
The methionine cycle, a key component of one-carbon metabolism, involves the conversion of methionine to S-adenosylmethionine (SAM), a primary methyl donor for methylation reactions, including DNA methylation. creative-proteomics.commdpi.com The availability of dietary methyl donors, such as folate, methionine, choline, betaine, and other B vitamins, directly influences DNA methylation patterns. nih.gov Studies in rodents have shown that diets deficient in methyl-donating micronutrients, including folic acid and vitamin B12, can lead to altered gene expression and hypo-DNA methylation in liver tissue, as well as spontaneous liver tumors. nih.gov
Biotin (B1667282) (Vitamin B7)
Biotin (Vitamin B7) is a water-soluble vitamin that functions as an essential cofactor for several carboxylase enzymes. nih.govnih.govresearchgate.net These enzymes catalyze carboxylation reactions, which involve the addition of a carboxyl group (-COOH) to a substrate molecule. lumenlearning.com
Cofactor for Carboxylase Enzymes in Gluconeogenesis and Fatty Acid Synthesis
Biotin is a required cofactor for carboxylase enzymes critical for key metabolic processes, including gluconeogenesis and fatty acid synthesis. nih.govresearchgate.netlumenlearning.com In mammals, the biotin-dependent carboxylases include:
Pyruvate Carboxylase: Involved in gluconeogenesis, this mitochondrial enzyme catalyzes the conversion of pyruvate to oxaloacetate. nih.govlumenlearning.comnih.gov This reaction is a crucial step in the synthesis of glucose from non-carbohydrate precursors. lumenlearning.com
Acetyl-CoA Carboxylase (ACC): This enzyme exists as two isoforms, ACC1 and ACC2. nih.gov ACC1 is primarily cytosolic and catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the first committed step in the biosynthesis of long-chain fatty acids. nih.govnih.govditki.com ACC2 is mitochondrial and plays a regulatory role in lipid metabolism by inhibiting fatty acid oxidation. nih.gov
Propionyl-CoA Carboxylase (PCC): A mitochondrial enzyme involved in the metabolism of odd-chain fatty acids, as well as the catabolism of certain amino acids (isoleucine, leucine, methionine, and threonine). nih.govlumenlearning.comnih.gov It catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. nih.gov
β-Methylcrotonyl-CoA Carboxylase (MCC): A mitochondrial enzyme involved in the catabolism of leucine. nih.govnih.gov
These biotin-dependent carboxylases consist of conserved functional domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase, and carboxyltransferase. nih.gov The carboxylation reaction proceeds through a multi-step process where biotin is first carboxylated and the activated carboxyl group is then transferred to the substrate molecule. nih.gov
Here is a table summarizing the key biotin-dependent carboxylases and their roles:
| Enzyme | Metabolic Pathway(s) Involved | Reaction Catalyzed | Cellular Location |
| Pyruvate Carboxylase | Gluconeogenesis, Anaplerosis | Pyruvate -> Oxaloacetate | Mitochondria |
| Acetyl-CoA Carboxylase (ACC1) | Fatty Acid Synthesis | Acetyl-CoA -> Malonyl-CoA | Cytosol |
| Acetyl-CoA Carboxylase (ACC2) | Regulation of Fatty Acid Oxidation | Acetyl-CoA -> Malonyl-CoA (regulatory) | Mitochondria |
| Propionyl-CoA Carboxylase | Odd-chain Fatty Acid Oxidation, Amino Acid Catabolism | Propionyl-CoA -> Methylmalonyl-CoA | Mitochondria |
| β-Methylcrotonyl-CoA Carboxylase | Leucine Catabolism | 3-Methylcrotonyl-CoA -> 3-Methylglutaconyl-CoA | Mitochondria |
Role in Gene Regulation through Histone Biotinylation
Beyond its well-established role as a carboxylase cofactor, biotin has been implicated in gene regulation through the posttranslational modification of histones, known as histone biotinylation. nih.govscispace.comnih.gov Histones are proteins that package DNA into chromatin, and their modifications can influence chromatin structure and gene expression. scispace.com
Evidence suggests that biotin can be covalently bound to specific lysine residues in core histones (H2A, H3, and H4). scispace.comnih.gov This modification is mediated by enzymes such as holocarboxylase synthetase (HCS) and potentially biotinidase. scispace.comnih.govoup.com While early research on the extent of histone biotinylation in humans yielded varying results, more recent studies continue to explore its biological significance. nih.govscispace.com
Histone biotinylation has been proposed to play roles in gene repression, maintaining the stability of repeat regions and transposable elements, and regulating the expression of biotin transporters. scispace.comunl.edu For instance, biotinylation of lysine-12 in histone H4 (K12BioH4) has been linked to gene repression and genomic stability. scispace.comunl.edu Decreased histone biotinylation in biotin-deficient cells has been associated with altered gene expression patterns and genomic instability. scispace.com
Studies using site-specific antibodies have provided evidence that histone biotinylation is involved in processes such as cell proliferation, gene silencing, and the cellular response to DNA damage. nih.govnih.gov The enrichment of biotinylated histones in pericentromeric heterochromatin is consistent with a potential role in cell proliferation. nih.gov Furthermore, the rapid depletion of biotinylated histones at certain gene loci upon stimulation suggests that histone biotinylation-mediated gene silencing can be quickly reversed. nih.gov
Research into patients with multiple carboxylase deficiency, a genetic disorder affecting biotin metabolism, has revealed significantly reduced levels of histone biotinylation, further supporting a link between biotin and histone modification. oup.com These findings suggest that the role of HCS in histone modification may be connected to biotin's participation in gene expression regulation. oup.com While the precise mechanisms by which histone biotinylation regulates gene expression are still being elucidated, current research indicates its involvement in shaping chromatin structure and influencing transcriptional activity.
Folate (Vitamin B9)
Folate (Vitamin B9) is a crucial water-soluble vitamin that plays a central role in one-carbon metabolism. creative-proteomics.comwikipathways.orgnih.gov It is essential for various metabolic processes, particularly those involving the transfer of one-carbon units. creative-proteomics.comwikipathways.org
Key Player in One-Carbon Metabolism
Folate, in its various tetrahydrofolate (THF) forms, acts as a carrier and donor of one-carbon units in different oxidation states: methyl (-CH3), methylene (B1212753) (=CH2), and formyl (-CHO). wikipathways.orgnih.gov These one-carbon units are vital for numerous biosynthetic pathways. creative-proteomics.comwikipathways.orgnih.gov
The folate cycle, a core component of one-carbon metabolism, is intricately linked with the methionine cycle. creative-proteomics.commdpi.comtavernarakislab.gr Folate cofactors are essential for:
Nucleotide Synthesis: Folate is indispensable for the de novo synthesis of purines and thymidylate. creative-proteomics.comwikipathways.orgnih.gov Specifically, 5,10-methylenetetrahydrofolate provides the one-carbon unit for the conversion of deoxyuridylate (dUMP) to thymidylate (dTMP), a critical precursor for DNA synthesis and repair. creative-proteomics.comwikipathways.organnualreviews.org 10-formyltetrahydrofolate is used in the synthesis of purine (B94841) rings. wikipathways.org
Homocysteine Remethylation: 5-methyltetrahydrofolate provides a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (which requires vitamin B12 as a cofactor). creative-proteomics.comwikipathways.org Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for numerous methylation reactions, including DNA, RNA, protein, and lipid methylation. creative-proteomics.commdpi.com
One-carbon metabolism, mediated by folate, is compartmentalized within the cell, occurring in the cytoplasm, mitochondria, and nucleus, with interconnected pathways in each location. nih.govmdpi.comtavernarakislab.grnih.gov The mitochondrial pathway, for instance, can be a primary source of one-carbon units for cytoplasmic metabolism. nih.gov
Disruptions in folate-mediated one-carbon metabolism can have significant consequences due to its fundamental role in DNA synthesis, repair, and methylation. creative-proteomics.comwikipathways.orgtavernarakislab.gr Insufficient folate availability can impair these processes, potentially leading to genomic instability and contributing to the development of various diseases. wikipathways.orgtavernarakislab.gr The intricate regulation of one-carbon metabolism is also linked to the cellular redox state, partly through the transsulfuration pathway which generates cysteine for glutathione synthesis, a major cellular antioxidant. creative-proteomics.com
Here is a table illustrating the key one-carbon units carried by folate and their roles:
| Folate Form | One-Carbon Unit | Oxidation State | Key Role in Metabolism |
| 5-methyltetrahydrofolate | Methyl (-CH3) | Reduced | Homocysteine Remethylation (Methionine Synthesis) |
| 5,10-methylenetetrahydrofolate | Methylene (=CH2) | Intermediate | Thymidylate Synthesis (dUMP to dTMP) |
| 10-formyltetrahydrofolate | Formyl (-CHO) | Oxidized | Purine Synthesis |
The critical role of folate in providing one-carbon units highlights its importance for fundamental cellular processes, particularly those involving nucleic acid metabolism and methylation reactions essential for gene expression and DNA integrity.
Essential for De Novo Nucleotide Synthesis (Purines and Thymidylate)
Folate, in its various tetrahydrofolate (THF) derivative forms, plays a critical role as a one-carbon unit carrier in the de novo synthesis of purine nucleotides (adenine and guanine) and thymidylate (dTMP). These nucleotides are fundamental building blocks of DNA and RNA.
In purine synthesis, two one-carbon units are incorporated into the purine ring structure. These one-carbon units are donated by 10-formyltetrahydrofolate (10-CHO-THF) wikipedia.org. Specifically, 10-CHO-THF provides the carbon atoms at positions 2 and 8 of the purine ring through reactions catalyzed by phosphoribosylglycinamide formyltransferase and phosphoribosylaminoimidazolecarboxamide formyltransferase, respectively wikipedia.orgmetabolomicsworkbench.org.
For thymidylate synthesis, tetrahydrofolate is essential for the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. This reaction is catalyzed by thymidylate synthase and utilizes 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) as the one-carbon donor. During this process, 5,10-CH₂-THF is oxidized to dihydrofolate (DHF). DHF is then reduced back to THF by dihydrofolate reductase (DHFR), a crucial enzyme in maintaining intracellular folate pools for nucleotide synthesis.
The involvement of folate in these pathways underscores its necessity for cell proliferation and growth, as these processes require significant amounts of newly synthesized DNA.
Involvement in DNA Replication, Repair, and Methylation
Folate's direct role in the de novo synthesis of purines and thymidylate has profound implications for DNA metabolism. By providing the necessary nucleotide precursors, folate is essential for accurate and efficient DNA replication wikipedia.org. During cell division, sufficient pools of dATP, dGTP, dCTP, and dTTP are required for DNA polymerase activity. Folate's contribution to purine and thymidylate synthesis directly impacts the availability of dATP, dGTP, and dTTP.
While folate's role in DNA repair is not as direct as in synthesis, the availability of nucleotides is crucial for various DNA repair mechanisms that involve the synthesis of new DNA segments. Deficiencies in folate can lead to uracil (B121893) misincorporation into DNA due to reduced dTMP synthesis, which can trigger DNA repair pathways. However, if folate status is severely compromised, these repair mechanisms can become overwhelmed, leading to increased DNA strand breaks and genomic instability.
Folate is also indirectly involved in DNA methylation through its connection to the methionine cycle. As discussed in the next section, folate is required for the synthesis of methionine, which is then converted to S-adenosylmethionine (SAM) wikipedia.org. SAM is the primary methyl group donor for numerous biological methylation reactions, including DNA methylation. DNA methylation is a key epigenetic modification that regulates gene expression, chromatin structure, and genomic stability. Therefore, adequate folate status is indirectly necessary for proper DNA methylation patterns.
Homocysteine Metabolism and Methionine Cycle
Folate plays a central role in the remethylation of homocysteine to methionine, a critical step in the methionine cycle. This process is vital for maintaining low levels of homocysteine, an amino acid associated with various health issues when elevated.
The conversion of homocysteine to methionine is catalyzed by the enzyme methionine synthase (MTR), which requires methylcobalamin (B1676134) (a form of Vitamin B12) as a cofactor and 5-methyltetrahydrofolate (5-Me-THF) as the methyl group donor wikipedia.org. In this reaction, the methyl group from 5-Me-THF is transferred to methylcobalamin, forming methyl-B12. Methyl-B12 then transfers the methyl group to homocysteine, producing methionine and regenerating cob(I)alamin, which is then remethylated by 5-Me-THF to continue the cycle wikipedia.orgfishersci.caquimicaalkano.com.
Methionine produced through this pathway is then converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase. SAM is a universal methyl donor involved in a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, lipids, and neurotransmitters guidetopharmacology.orgctdbase.org. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. This regenerates homocysteine, completing the cycle.
The interplay between folate and vitamin B12 in this cycle is crucial. A deficiency in either vitamin can disrupt the cycle, leading to the accumulation of homocysteine and impaired SAM synthesis.
Cobalamin (Vitamin B12)
Cobalamin, commonly known as Vitamin B12, is a complex organometallic compound containing a cobalt atom at the center of a corrin (B1236194) ring wikipedia.org. It is an essential water-soluble vitamin involved in various metabolic processes, including DNA synthesis, fatty acid metabolism, and amino acid metabolism wikipedia.orgnih.gov. Unlike other B vitamins, B12 cannot be synthesized by plants or animals and is primarily produced by microorganisms.
Coenzymatic Forms: Methylcobalamin and Adenosylcobalamin
In humans, Vitamin B12 functions as a cofactor in two main metabolically active forms: methylcobalamin (MeCbl) and 5'-deoxyadenosylcobalamin (adenosylcobalamin, AdoCbl) wikipedia.orgwikipedia.orgwikipedia.org. These forms differ in the group attached to the cobalt atom.
Methylcobalamin (MeCbl): In this form, a methyl group (-CH₃) is coordinated to the cobalt atom wikipedia.orgquimicaalkano.com. Methylcobalamin is primarily found in the cytoplasm of cells and is a cofactor for methionine synthase, the enzyme involved in the remethylation of homocysteine to methionine wikipedia.orgfishersci.caquimicaalkano.com.
Adenosylcobalamin (AdoCbl): In this form, a 5'-deoxyadenosyl group is coordinated to the cobalt atom wikipedia.orgalfa-chemistry.com. Adenosylcobalamin is primarily located in the mitochondria and serves as a cofactor for methylmalonyl-CoA mutase wikipedia.orgalfa-chemistry.comwikipedia.orgwikipedia.org.
These two coenzymatic forms enable B12 to participate in distinct but interconnected metabolic pathways.
Cofactor for Methionine Synthase and Methylmalonyl-CoA Mutase
Vitamin B12 is an obligate cofactor for only two enzymes in humans: methionine synthase and methylmalonyl-CoA mutase.
Methionine Synthase (MTR): As discussed in section 2.7.4, methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, producing methionine and tetrahydrofolate wikipedia.orgfishersci.caquimicaalkano.com. Methylcobalamin is the specific B12 coenzyme required for this reaction. It acts as an intermediate methyl carrier, accepting the methyl group from 5-Me-THF and then donating it to homocysteine. This reaction is crucial for maintaining homocysteine homeostasis and regenerating THF, which is needed for other folate-dependent reactions, including nucleotide synthesis.
Methylmalonyl-CoA Mutase (MCM): Methylmalonyl-CoA mutase is a mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA wikipedia.orgalfa-chemistry.comwikipedia.orgwikipedia.org. This reaction is a key step in the catabolism of odd-chain fatty acids and branched-chain amino acids (isoleucine, valine, threonine, and methionine). Adenosylcobalamin is the required coenzyme for MCM. The mechanism involves a radical rearrangement reaction where the deoxyadenosyl radical generated from AdoCbl initiates the rearrangement of the methylmalonyl-CoA carbon skeleton to form succinyl-CoA. Deficiency in B12 leads to the accumulation of methylmalonyl-CoA and methylmalonic acid wikipedia.org.
Interrelationship with Folate in One-Carbon Metabolism
The metabolic pathways involving folate and cobalamin are intricately linked, particularly in the context of one-carbon metabolism. The most significant interrelationship occurs in the methionine cycle, where both vitamins are essential for the conversion of homocysteine to methionine fishersci.cawikipedia.orgnih.govwikipedia.org.
The "methyl-trap" hypothesis illustrates this critical connection. 5-methyltetrahydrofolate is the predominant form of folate in plasma and is the substrate for methionine synthase wikipedia.org. The methyl group can only be removed from 5-Me-THF via the B12-dependent methionine synthase reaction. If vitamin B12 is deficient, methionine synthase activity is impaired. This leads to a buildup of 5-Me-THF because the methyl group cannot be transferred to homocysteine. Consequently, folate becomes "trapped" in the 5-Me-THF form and cannot be converted back to other THF derivatives required for purine and thymidylate synthesis wikipedia.org.
Cellular and Systemic Transport, Uptake, and Homeostasis of B Vitamins
Mechanisms of Intestinal Absorption
The primary site for B vitamin absorption is the small intestine, although the specific regions and mechanisms can vary among the different vitamins. The absorption process involves both carrier-mediated transport systems and passive diffusion, depending on the specific vitamin and its concentration in the intestinal lumen.
Carrier-Mediated Transport Systems
Many B vitamins are absorbed via specialized carrier proteins embedded in the brush border membrane of intestinal epithelial cells. These transporters facilitate the movement of vitamins against a concentration gradient or enhance the rate of uptake.
At nutritional doses, thiamine (B1217682) (B1) is primarily absorbed in the small intestine through carrier-mediated active transport. Two key thiamine transporters, ThTR1 and ThTr2 (encoded by the SLC19A2 and SLC19A3 genes, respectively), are crucial for this process. This uptake mechanism is independent of sodium but is significantly stimulated by an outwardly directed proton gradient.
Riboflavin (B1680620) (B2) absorption also involves carrier systems, predominantly in the proximal small intestine. Specific riboflavin transporters (e.g., RFVT2 and RFVT3) are implicated in the uptake across the apical membrane of enterocytes.
Niacin (B3) is absorbed via carrier-mediated mechanisms, particularly at lower concentrations. The sodium-dependent multivitamin transporter (SMVT) is involved in the transport of nicotinic acid, while a distinct carrier protein facilitates the uptake of nicotinamide (B372718).
Pantothenic acid (B5) is primarily absorbed through the sodium-dependent multivitamin transporter (SMVT), which is expressed in the small intestine, representing an active transport mechanism.
Biotin (B1667282) (B7) is absorbed in the small intestine via the sodium-dependent multivitamin transporter (SMVT). This carrier-mediated process is essential for efficient biotin uptake, especially at physiological concentrations.
Dietary folates (B9), typically present as polyglutamated forms, require hydrolysis to their monoglutamate form by folate conjugase (gamma-glutamyl hydrolase) in the intestinal lumen and brush border before absorption. The absorption of monoglutamate folate across the apical membrane is mediated by the proton-coupled folate transporter (PCFT), which functions optimally at an acidic pH.
The absorption of cobalamin (B12) is a complex process occurring primarily in the terminal ileum and is highly dependent on intrinsic factor (IF), a glycoprotein (B1211001) secreted by gastric parietal cells. Dietary cobalamin is released from food proteins in the stomach under acidic conditions and initially binds to R-protein (haptocorrin). In the small intestine, pancreatic enzymes degrade the R-protein, releasing cobalamin, which then forms a complex with intrinsic factor. This cobalamin-IF complex travels to the ileum, where it is recognized by a specific receptor complex on the brush border membrane, composed of cubilin and amnionless. This receptor-mediated endocytosis facilitates the internalization of the complex into the enterocytes.
Passive Diffusion Mechanisms
Passive diffusion can also contribute to the absorption of some B vitamins, particularly when they are present in high concentrations in the intestinal lumen, such as from supplements.
At high, pharmacological doses, thiamine (B1) can be absorbed by passive diffusion across the intestinal membrane.
Passive diffusion of riboflavin (B2) can occur at higher concentrations.
Passive diffusion plays a role in niacin (B3) absorption when luminal concentrations are elevated.
While SMVT is the primary transporter for pantothenic acid (B5), passive diffusion may contribute to its absorption at high intake levels.
The non-phosphorylated forms of vitamin B6 (pyridoxine, pyridoxal (B1214274), pyridoxamine) are thought to be absorbed by passive diffusion in the intestine after intestinal phosphatases hydrolyze phosphorylated forms.
At very high concentrations, passive diffusion may supplement carrier-mediated biotin (B7) absorption.
While PCFT is the main transporter for folate (B9), passive diffusion of folic acid (the oxidized synthetic form) can occur, particularly at high doses used in supplementation.
A small percentage (1-3%) of cobalamin (B12) can be absorbed throughout the small intestine by passive diffusion, independent of intrinsic factor, especially at high doses.
Cellular Uptake and Intracellular Distribution
Following intestinal absorption, B vitamins enter the circulation and are transported to various tissues. Cellular uptake from the bloodstream involves specific transporters on the plasma membrane of target cells. Once inside the cell, B vitamins are often converted to their active coenzyme forms and distributed to specific intracellular compartments where they function.
Thiamine (B1) is transported in the blood, largely bound to albumin. Cellular uptake in various tissues, including erythrocytes, occurs via both active transport and passive diffusion. Members of the SLC19A family (ThTR1 and ThTR2) are involved in cellular thiamine transport. Inside the cell, thiamine is phosphorylated to its active form, thiamine pyrophosphate (TPP), by thiamine pyrophosphokinase-1 (TPK1). TPK1 is present in various human cells, with high levels in the kidney, small intestine, and testis. TPP is primarily localized in the mitochondria and cytoplasm, where it functions as a coenzyme in carbohydrate metabolism.
Riboflavin (B2) is transported in the blood bound to albumin and other proteins. Cellular uptake is mediated by specific riboflavin transporters (RFVTs), including RFVT1, RFVT2, and RFVT3, which are expressed in a tissue-specific manner. Inside cells, riboflavin is converted to its active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are primarily found in mitochondria and the endoplasmic reticulum, participating in redox reactions.
Niacin (B3) is transported in the blood as nicotinic acid and nicotinamide. Cellular uptake involves carrier-mediated mechanisms, including the SMVT for nicotinic acid and other transporters for nicotinamide. Intracellularly, niacin is converted to the coenzymes NAD+ and NADP+, which are crucial for numerous metabolic pathways in the cytoplasm, mitochondria, and nucleus.
Pantothenic acid (B5) is transported in the blood and taken up by cells via the SMVT and potentially other transporters. Inside the cell, it is a precursor for the synthesis of coenzyme A (CoA), a vital cofactor in energy metabolism. CoA is found in the cytoplasm, mitochondria, and peroxisomes.
The non-phosphorylated forms of vitamin B6 (pyridoxine, pyridoxal, pyridoxamine) are transported in the plasma and taken up by cells. Inside cells, pyridoxal kinase phosphorylates pyridoxine (B80251), pyridoxal, and pyridoxamine (B1203002) to their phosphorylated forms (PNP, PLP, and PMP). Pyridox(am)ine 5'-phosphate oxidase (PNPOx), a flavin mononucleotide-dependent enzyme, then converts PNP and PMP to the active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is the predominant form in tissues and is largely bound to enzymes, primarily in the cytoplasm and mitochondria, where it acts as a coenzyme in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis.
Biotin (B7) is transported in the blood, partly bound to proteins. Cellular uptake is primarily mediated by the SMVT, which is widely expressed. Intracellularly, biotin functions as a coenzyme for carboxylase enzymes, located in the mitochondria and cytoplasm, involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.
Folate (B9) is transported in the blood mainly as 5-methyltetrahydrofolate, bound to folate-binding proteins. Cellular uptake occurs via several mechanisms, including the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). The distribution of these transporters varies among tissues. Inside cells, folates are polyglutamated, a process that retains them within the cell and is essential for their function as coenzymes in one-carbon metabolism, primarily in the cytoplasm and mitochondria, crucial for nucleotide synthesis and homocysteine remethylation.
After absorption into the enterocytes, cobalamin (B12) is released into the portal circulation bound to transcobalamin II (TCII), the primary transport protein for cobalamin in the plasma. The TCII-cobalamin complex is taken up by cells throughout the body via the TCII receptor (TCII-R). This receptor-mediated endocytosis delivers cobalamin into lysosomes, where TCII is degraded, releasing free cobalamin. Intracellular cobalamin is then converted to its active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin, which function in the cytoplasm and mitochondria, respectively, as cofactors for methionine synthase and methylmalonyl-CoA mutase.
Regulatory Mechanisms of B Vitamin Homeostasis
The body employs various mechanisms to maintain B vitamin homeostasis, ensuring adequate levels for metabolic needs while preventing accumulation. These mechanisms involve regulation of intestinal absorption, cellular uptake, tissue storage, metabolism, and excretion.
Regulation of intestinal absorption can occur at the level of transporter expression and activity, influenced by the body's vitamin status. For example, the expression of some B vitamin transporters in the intestine is upregulated during deficiency.
Cellular uptake is also subject to regulation, with transporter expression and activity modulated in response to cellular needs and vitamin availability. The phosphorylation of some B vitamins upon entry into cells serves as a trapping mechanism, maintaining a concentration gradient that favors further uptake.
Tissue storage capacity varies among B vitamins. While some, like cobalamin, can be stored in relatively large amounts, others, like thiamine, have limited storage, necessitating regular dietary intake.
Metabolic conversion to active coenzyme forms is a key regulatory step, ensuring that the vitamins are in the biologically functional state. The activity of enzymes involved in these conversions can be regulated.
Excretion of B vitamins primarily occurs via the kidneys. Excess water-soluble B vitamins that are not stored or utilized are typically filtered by the glomeruli and, depending on the vitamin, may undergo some reabsorption in the tubules. When intake exceeds the transport and storage capacities, urinary excretion increases.
The regulation of cobalamin homeostasis is particularly complex, involving the coordinated action of intrinsic factor, transcobalamins, and cellular receptors. The enterohepatic circulation also plays a role in the conservation of some B vitamins, including folate and cobalamin.
While detailed regulatory pathways for each B vitamin are still being elucidated, it is clear that a combination of transport kinetics, enzymatic conversions, protein binding, and excretion mechanisms contributes to the intricate maintenance of B vitamin homeostasis at both the cellular and systemic levels.
Interactions and Synergistic Effects Within the Vitamin B Complex
Interdependence of Individual B Vitamins in Metabolic Pathways
B vitamins are integral to energy metabolism, acting as cofactors for enzymes involved in pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the citric acid cycle, fatty acid synthesis and degradation, and amino acid catabolism. researchgate.net A deficiency in any single B vitamin can potentially become rate-limiting for energy production, impacting various metabolic and health outcomes. nih.gov
For instance, thiamine (B1217682) (Vitamin B1) is crucial for dehydrogenase reactions that decarboxylate pyruvate (B1213749) and branched-chain amino acids, leading to the formation of acetyl-CoA, a key molecule in energy production. nih.gov Riboflavin (B1680620) (Vitamin B2) is essential for the formation of flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), coenzymes necessary for energy metabolism, cellular respiration, and the metabolism of other B vitamins, including niacin (Vitamin B3) and folate (Vitamin B9). wikipedia.org Pantothenic acid (Vitamin B5) is required for the synthesis of coenzyme A (CoA), which is central to cellular energy production and the synthesis and breakdown of fatty acids, carbohydrates, and proteins. wikipedia.org
The conversion of the amino acid tryptophan to niacin equivalents also highlights the interdependence of B vitamins, as this pathway requires both pyridoxine (B80251) (Vitamin B6) and riboflavin. fao.org Specifically, riboflavin, in its FMN form, is needed for the oxidase enzyme that converts phosphorylated forms of vitamin B6 to the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP). fao.org
Synergistic Actions in Neurotransmitter Synthesis and Myelination
Several B vitamins demonstrate synergistic actions in supporting nervous system health, particularly in neurotransmitter synthesis and the maintenance of myelin. Vitamins B1, B6, and B12 are often highlighted for their combined roles in nerve function. mdpi.com
Vitamin B6, as PLP, is a critical cofactor in the biosynthesis of several neurotransmitters, including serotonin (B10506), dopamine (B1211576), and gamma-aminobutyric acid (GABA), which are vital for proper nerve signaling. mdpi.com It also plays a role in amino acid metabolism, which is indirectly linked to neurotransmitter production. mdpi.com Vitamin B12 (Cobalamin) is essential for the nervous system, supporting myelin synthesis. wikipedia.org Myelin is a fatty sheath that insulates nerve fibers, allowing for efficient transmission of nerve impulses. wikipedia.org
Research indicates that a combination of vitamins B1, B6, and B12 can enhance neural cell maturation and connectivity, demonstrating a synergistic effect superior to individual vitamin supplementation in some contexts. mdpi.comucl.ac.uk Studies using co-cultures of neural and Schwann cells have shown that this combination treatment improves repair processes and oxidative stress responses, leading to better cell maturation and connectivity. mdpi.com Furthermore, this combination has shown promise in promoting neurite regeneration in in-vitro models of neurodegeneration. ucl.ac.uk
While Vitamin B12's direct role in remyelination is well-established, emerging evidence suggests that vitamins B1 and B6 also contribute to nerve health and may support nerve repair processes. mdpi.com Vitamin B1 facilitates the energy production required by nerve cells and acts as an antioxidant, while Vitamin B6 is vital for neurotransmitter synthesis and may help regulate glutamate (B1630785) release, a process implicated in neuronal damage. nih.gov
Combined Effects on One-Carbon Metabolism and Homocysteine Regulation
Vitamins B6, B9 (Folate), and B12 are key players in one-carbon metabolism, a series of interconnected pathways crucial for DNA synthesis, repair, and methylation, as well as amino acid metabolism. nih.govmdpi.com Within this system, these vitamins act as cofactors for enzymatic reactions in the methionine and folate cycles. mdpi.com
The folate cycle, which is necessary for generating the active forms of Vitamin B9, is dependent on Vitamin B12. nih.gov Methylcobalamin (B1676134), a form of B12, is required for the activity of methionine synthase, an enzyme that facilitates the transfer of a methyl group from methyl-tetrahydrofolate to homocysteine, thereby synthesizing methionine. nih.gov Vitamin B6, as PLP, is also involved in homocysteine metabolism through the transsulfuration pathway, converting homocysteine to cysteine.
The interdependence of folate and cobalamin metabolism is particularly evident in conditions like megaloblastic anemia, which can result from a deficiency in either vitamin. nih.gov Impaired DNA synthesis due to low Vitamin B12 levels hinders the activation of folate, leading to reduced red blood cell production. nih.gov
The combined action of vitamins B6, B9, and B12 is critical for regulating homocysteine levels. mdpi.com Homocysteine is an amino acid, and elevated levels in the blood (hyperhomocysteinaemia) have been associated with various health issues. mdpi.com Deficiencies in one or more of these B vitamins can impair the metabolic pathways that process homocysteine, leading to its accumulation. mdpi.com The hypothesis that hyperhomocysteinaemia is linked to poor mood is supported by findings that a significant percentage of individuals with depression have elevated homocysteine levels. mdpi.com Due to their concerted action in these pathways, supplementation with a combination of B6, B9, and B12 is often considered more effective in regulating homocysteine than supplementing with individual vitamins. mdpi.com
Cross-Talk in Immunological Modulation
While the primary roles of B vitamins are well-defined in metabolism and neurological function, there is emerging evidence suggesting cross-talk and roles in immunological modulation. Although the search results did not provide extensive detailed research findings specifically on the synergistic immunological modulation by the entire B complex, the involvement of individual B vitamins in processes relevant to immune function is recognized.
For example, some B vitamins are involved in cell growth and division, processes fundamental to the proliferation of immune cells. Folate and Vitamin B12 are essential for DNA synthesis, which is critical for rapidly dividing cells, including lymphocytes. wikipedia.orgwikipedia.org Vitamin B6 is involved in amino acid metabolism, which is necessary for the synthesis of proteins, including antibodies and cytokines. mdpi.com Riboflavin is involved in antibody production. wikipedia.org
Further research is needed to fully elucidate the complex synergistic interactions of the entire B complex in modulating immune responses and the specific mechanisms by which they may exert combined effects on immunological pathways.
Table: PubChem CIDs of B Complex Vitamins Mentioned
| Compound Name | Vitamin Designation | PubChem CID |
| Thiamine | Vitamin B1 | 1130 wikipedia.org, 6042 nih.gov |
| Riboflavin | Vitamin B2 | 493570 wikipedia.orghsnstore.pt, 71310809 fishersci.se |
| Niacin (Nicotinic acid) | Vitamin B3 | 938 wikipedia.orgdsmz.demims.com |
| Pantothenic Acid | Vitamin B5 | 988 wikipedia.org, 6613 wikipedia.orgthegoodscentscompany.com (R-isomer), 443753 dsmz.demade-in-china.com (Calcium pantothenate) |
| Pyridoxine | Vitamin B6 | 1054 wikipedia.orgmims.commpg.de |
| Biotin (B1667282) | Vitamin B7 | 171548 citeab.comontosight.aiflybase.orgnih.govfishersci.ch |
| Folate (Folic acid) | Vitamin B9 | 6037 wikipedia.orgfishersci.sefishersci.ca |
| Cobalamin (Vitamin B12) | Vitamin B12 | 184933 wikipedia.org, 16212801 wikipedia.org (Cyanocobalamin), 5311498 mims.comwikidoc.orgnih.gov |
Interactive Data Table: Interdependence of Selected B Vitamins in Metabolic Pathways
| Metabolic Pathway | Key B Vitamins Involved | Specific Roles / Interactions |
| Energy Production (Glycolysis, TCA Cycle) | B1, B2, B3, B5, B7 | B1 (TPP) in decarboxylation; B2 (FAD, FMN) in redox reactions; B3 (NAD, NADP) in redox reactions; B5 (CoA) in substrate activation; B7 (Biotin) in carboxylation. researchgate.netnih.govwikipedia.orgwikipedia.org |
| One-Carbon Metabolism | B6, B9, B12 | B9 and B12 in methionine synthesis and folate cycle; B6 in transsulfuration pathway. nih.govmdpi.com Interdependence of B9 and B12 metabolism is critical. nih.gov |
| Neurotransmitter Synthesis | B6, B12 | B6 (PLP) as cofactor for synthesis of serotonin, dopamine, GABA; B12 involved in synthesis of neurotransmitters. mdpi.commdpi.com |
| Myelination | B12, B1, B6 | B12 directly supports myelin synthesis; B1 and B6 contribute to nerve health and may support repair processes. mdpi.comwikipedia.orgnih.gov |
| Tryptophan to Niacin Conversion | B6, B2 | Requires B6 and B2 as cofactors for enzymatic steps. fao.org |
This table illustrates some key areas of metabolic interdependence among the B vitamins, highlighting how their functions are intertwined to support essential physiological processes.
Influence of the Gut Microbiome on B Vitamin Metabolism
Microbial Biosynthesis of B Vitamins in the Gastrointestinal Tract
Commensal bacteria within the human gut possess the metabolic machinery to synthesize various B vitamins de novo. nih.govfrontiersin.org This microbial production serves as a supplementary source of these essential micronutrients for the host. researchgate.net The extent of this contribution can vary depending on the specific vitamin and the composition of the individual's microbiota. nih.govmdpi.com
Identification of B Vitamin-Producing Bacterial Species
A diverse array of bacterial species within the gut microbiome have been identified as potential producers of B vitamins. Genomic assessments have revealed that a significant percentage of common human gut bacteria possess the necessary biosynthetic pathways for several B vitamins. frontiersin.orgresearchgate.netcapes.gov.br
Specific examples of B vitamin-producing bacteria and the vitamins they are associated with include:
Thiamine (B1217682) (B1): Bacteroides fragilis, Prevotella, Fusobacterium varium, Actinobacteria, and Clostridium species. nih.gov Bacteroidetes and Fusobacteria are common phyla capable of synthesizing thiamine pyrophosphate (TPP). nih.gov
Riboflavin (B1680620) (B2): De novo synthesis pathways are found in nearly all genomes of Bacteroidetes, Fusobacteria, and Proteobacteria. nih.gov Species like Lactococcus lactis have been studied for their riboflavin production capabilities. nih.gov
Niacin (B3): Several species, including Bacteroides fragilis, Prevotella copri, Ruminocccus lactaris, Clostridium difficile, Bifidobacterium infantis, Helicobacter pylori, and Fusobacterium varium, possess niacin biosynthesis pathways, often synthesizing it from tryptophan. nih.govnih.gov Genetic assessment indicates potential niacin-synthesizing bacteria within the Bacilli, Clostridia, and Proteobacteria classes. nih.govmdpi.com
Pantothenic Acid (B5): Escherichia coli and Salmonella typhimurium are known producers. nih.gov Bacteroides fragilis, Prevotella copri, and some Ruminococcus species (R. lactaris, R. torques), as well as Salmonella enterica and Helicobacter pylori, have been identified as possessing biosynthesis pathways. frontiersin.org
Pyridoxine (B80251) (B6): Bacteroides fragilis, Prevotella copri (Bacteroidetes), Bifidobacterium longum, Collinsella aerofaciens (Actinobacteria), and Helicobacter pylori (Proteobacteria) are among the species that can produce vitamin B6. nih.govnih.govmdpi.com
Biotin (B1667282) (B7): Bacteroides fragilis, Fusobacterium varium, and Campylobacter coli are examples of biotin-producing microbiota. nih.govnih.gov
Folate (B9): An evaluation of human gastrointestinal bacterial genomes suggested that a notable percentage of bacteria, including those within Actinobacteria, Proteobacteria, Fusobacteria, and Firmicutes, have the potential for de novo folate synthesis. nih.gov
Cobalamin (B12): While fewer gut bacteria can synthesize B12 compared to other B vitamins, producers include Lactobacillus reuteri and Enterococcus faecium. nih.gov Metagenomic analysis has predicted biosynthesis pathways in species such as Bacteroides fragilis, Prevotella copri, Clostridium difficile, Faecalibacterium prausnitzii, Ruminococcus lactaris, Bifidobacterium animalis, B. infantis, B. longum, and Fusobacterium varium. nih.govfrontiersin.org
It is important to note that not all gut bacteria produce B vitamins; some are consumers and rely on obtaining these vitamins from the environment or other microbes. researchgate.net
Genetic Assessment of B Vitamin Biosynthesis Pathways in Gut Microbes
Systematic genomic assessments have been conducted to understand the potential for B vitamin biosynthesis within the gut microbiome. Using platforms like PubSEED, researchers have analyzed the genomes of common human gut bacteria to identify the presence of genes involved in the biosynthesis pathways for various B vitamins. frontiersin.orgresearchgate.netcapes.gov.br
These studies have revealed that the distribution of synthesis pathways is diverse among different bacterial species. Some genomes may contain pathways for multiple B vitamins, while others may lack de novo synthesis pathways entirely. frontiersin.orgresearchgate.netcapes.gov.br For example, a systematic assessment of 256 common human gut bacteria predicted that each of the eight B vitamins was produced by 40-65% of these microbes. frontiersin.orgresearchgate.netcapes.gov.br
Research also suggests the possibility of co-operation among gut microbes, where organisms with complementary vitamin synthesis pathways may exchange vitamins, supporting the survival of those unable to synthesize certain cofactors. frontiersin.orgresearchgate.netcapes.gov.br
Host-Microbiome Interactions in B Vitamin Availability and Absorption
The relationship between the host and the gut microbiome regarding B vitamins is dynamic and involves complex interactions influencing vitamin availability and absorption. While dietary B vitamins are primarily absorbed in the small intestine, vitamins synthesized by the gut microbiota are mainly produced and absorbed in the colon, where microbial density is highest. researchgate.netnih.govfrontiersin.org
Specific transporters in the colonic epithelium facilitate the uptake of microbially produced B vitamins, suggesting their nutritional value to the host, particularly to colonocytes. nih.govasm.org However, the extent to which these microbially derived vitamins contribute to the host's systemic requirements is still an area of research. asm.org
There is also potential for competition between the host and gut microbiota for available B vitamins, especially for bacteria that cannot synthesize these vitamins themselves and require external sources for growth. researchgate.netfrontiersin.org The balance between vitamin-producing and vitamin-consuming bacteria can determine whether the gut microbiota acts as a net supplier or competitor for the host. researchgate.net
Impact of Dietary Components (e.g., Fiber) on Microbiota-Derived B Vitamins
Dietary components, particularly fiber, play a significant role in modulating the activity and composition of the gut microbiota, which in turn affects the production and availability of B vitamins. asm.orglih.lu
Studies have shown that dietary fibers can enhance the availability of gut microbiome-produced B vitamins to the host. lih.lunutraceuticalbusinessreview.com Fiber deprivation has been linked to a decrease in microbiota-produced B vitamins. lih.lunutraceuticalbusinessreview.comnih.govresearchgate.net Conversely, supplementation with complex cereal fibers or prebiotics like inulin (B196767) has been shown to restore the production of these vitamins. lih.lunutraceuticalbusinessreview.com
Research suggests that specific types of fibers, such as inulin, are more effective in supporting the growth of beneficial bacteria that produce B vitamins. lih.lunutraceuticalbusinessreview.com The absence of such fibers can lead to an environment where certain bacteria increase their usage of B vitamins, resulting in a net reduction of host-available vitamins. lih.lunih.govresearchgate.net This highlights the potential for using defined fiber types to boost microbiota-derived B vitamin availability. lih.lunih.govresearchgate.net
Implications for Host Health and Disease
The interplay between the gut microbiome and B vitamin metabolism has significant implications for host health and can be linked to various disease states. B vitamins serve as crucial cofactors in numerous metabolic pathways, and deficiencies can contribute to a range of health issues, including neurological disorders, cardiovascular disease, and immune dysfunction. researchgate.netnih.govmdpi.comfrontiersin.org
The gut microbiota's ability to produce B vitamins can contribute to maintaining vitamin homeostasis in the host, particularly in colonocytes. frontiersin.orgresearchgate.netcapes.gov.br Changes in the composition of the gut microbiota can potentially impact the host's B vitamin status and dietary requirements. frontiersin.orgresearchgate.netcapes.gov.br
Furthermore, the influence of the gut microbiome on B vitamin availability can affect immune function. Dietary fibers, by boosting microbiota-derived B vitamins, have been shown to regulate local innate and adaptive immune populations in the host. lih.lunih.govresearchgate.net B vitamin deficiencies are associated with an increased risk of infectious, allergic, and inflammatory diseases. frontiersin.org
Research also suggests a link between gut microbiota, B vitamins, and neurological health, including conditions like Alzheimer's disease. mdpi.com Specific bacterial species, such as Bifidobacterium, which can synthesize B vitamins and promote their absorption, may play a role in brain health. mdpi.com
Advanced Research Methodologies for B Vitamin Analysis
Chromatographic Techniques
Chromatography is a cornerstone of modern analytical chemistry, providing powerful separation capabilities that are essential for the analysis of complex mixtures like the vitamin B complex. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most widely employed chromatographic techniques for B vitamin analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the simultaneous determination of water-soluble vitamins, including the B complex. semanticscholar.org Reversed-phase HPLC, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase, is the most common approach. orientjchem.org The separation is based on the differential partitioning of the vitamin molecules between the stationary and mobile phases.
The selection of the mobile phase is critical for achieving optimal separation. It often consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. orientjchem.orgscirp.org Gradient elution, where the composition of the mobile phase is changed during the analysis, is frequently used to separate a wide range of B vitamins with varying polarities in a single run. researchgate.net
Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector. orientjchem.org Each B vitamin exhibits maximum absorbance at a specific wavelength, allowing for its quantification. For instance, a study on multivitamin tablets used detection wavelengths of 290 nm for vitamins B1, B3, and B6, and folic acid. semanticscholar.org Another method for analyzing leafy vegetables set the PDA detector at 270 nm for the calculation of B vitamins. orientjchem.org
Table 1: HPLC Parameters for this compound Analysis
| Vitamin | Column Type | Mobile Phase | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Thiamine (B1217682) (B1) | Reversed-phase C18 | Methanol-5mM heptanesulphonic acid sodium salt 0.1% triethylamine (25:75 V/V); pH 2.8 | 290 | semanticscholar.org |
| Riboflavin (B1680620) (B2) | Reversed-phase C18 | Buffer and methanol (96:4 v/v) | 210 | scirp.org |
| Niacin (B3) | Reversed-phase C18 | Buffer and methanol (96:4 v/v) | 210 | scirp.org |
| Pantothenic Acid (B5) | Reversed-phase C18 | Buffer and methanol (96:4 v/v) | 210 | scirp.org |
| Pyridoxine (B80251) (B6) | Reversed-phase C18 | Methanol-5mM heptanesulphonic acid sodium salt 0.1% triethylamine (25:75 V/V); pH 2.8 | 290 | semanticscholar.org |
| Folic Acid (B9) | Reversed-phase C18 | Methanol-5mM heptanesulphonic acid sodium salt 0.1% triethylamine (25:75 V/V); pH 2.8 | 290 | semanticscholar.org |
| Cyanocobalamin (B12) | Suplex pKb-100 | Methanol–water (22:78 V/V) | 550 | semanticscholar.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. rass-biosolution.com This technique is particularly valuable for analyzing trace amounts of B vitamins in complex biological and food matrices. rass-biosolution.com LC-MS/MS offers significant advantages over conventional HPLC with UV detection, including greater accuracy and the ability to unequivocally identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. rass-biosolution.comcput.ac.za
In LC-MS/MS analysis of B vitamins, a triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. shimadzu.com This mode provides excellent specificity by monitoring a specific precursor ion and a characteristic product ion for each vitamin. The analytical conditions, including the mobile phase and mass spectrometry parameters, are optimized for each B vitamin to achieve the best possible sensitivity and resolution. nih.govplos.org For instance, a method for analyzing B vitamins in whole blood utilized a C30 column and a mobile phase consisting of ammonium formate and formic acid in water and acetonitrile. nih.gov
Table 2: LC-MS/MS Parameters for this compound Analysis
| Vitamin | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Thiamine (B1) | 265.1 | 122.1 | 15 | nih.gov |
| Riboflavin (B2) | 377.1 | 243.1 | 20 | nih.gov |
| Niacin (B3) | 124.0 | 80.0 | 15 | nih.gov |
| Pantothenic Acid (B5) | 220.1 | 90.1 | 10 | nih.gov |
| Pyridoxine (B6) | 170.1 | 152.1 | 15 | nih.gov |
| Biotin (B1667282) (B7) | 245.1 | 227.1 | 15 | nih.gov |
| Folic Acid (B9) | 442.2 | 295.1 | 20 | nih.gov |
| Cyanocobalamin (B12) | 678.3 | 147.1 | 30 | nih.gov |
Spectrophotometric and Fluorometric Methods
Spectrophotometric and fluorometric methods are optical techniques that rely on the interaction of electromagnetic radiation with the vitamin molecules. These methods are generally simpler and more cost-effective than chromatographic techniques. rass-biosolution.com
Spectrophotometry measures the absorption of light by a substance at a specific wavelength. rass-biosolution.com For the B vitamin complex, this can be challenging due to the overlapping absorption spectra of the different vitamins. However, methods like the area under the curve (AUC) ultraviolet spectrophotometry have been developed for the simultaneous determination of several B vitamins in tablet formulations. ijrrjournal.com This technique involves calculating the area under the curve of the absorption spectrum over a specific wavelength range for each vitamin. ijrrjournal.com For example, one study utilized wavelength ranges of 250-260 nm for B1, 279-289 nm for B2, 267-277 nm for B3, 312-322 nm for B6, and 382-392 nm for B12. ijrrjournal.com Another spectrophotometric method for determining vitamin B1 involves its reaction with triphenylmethane acid dyes, which forms a colored ion-association complex with maximum absorbance between 420 and 450 nm. nih.gov
Fluorometric methods are based on the measurement of fluorescence emitted by a compound after it absorbs light. Some B vitamins, such as riboflavin (B2) and pyridoxine (B6), are naturally fluorescent. researchgate.net For these vitamins, fluorescence spectrophotometry can be a highly sensitive method of analysis. researchgate.netatlantis-press.com For instance, riboflavin exhibits strong fluorescence with an emission maximum around 525 nm when excited at 270, 370, or 450 nm. researchgate.netatlantis-press.com Pyridoxine has a fluorescence emission peak at approximately 370 nm with excitation at 250 or 325 nm. researchgate.net
Other B vitamins, like thiamine (B1), are not naturally fluorescent but can be chemically converted into a fluorescent derivative. horiba.com Thiamine can be oxidized to form the highly fluorescent compound thiochrome, which can then be quantified using a spectrofluorometer. horiba.com This kinetic fluorescence method has been shown to be both sensitive and selective for thiamine determination. horiba.com
Microbiological Assays
Microbiological assays are biological methods that are exclusively applicable to the B vitamins. britannica.com These assays are based on the principle that certain microorganisms require specific B vitamins for their growth. britannica.com The growth of the microorganism is measured in a medium containing all necessary nutrients except for the B vitamin being assayed. The test sample is added to this medium, and the resulting microbial growth is proportional to the concentration of the vitamin in the sample. This growth is then compared to the growth observed with known concentrations of a standard vitamin preparation. britannica.com
These assays are highly specific and measure the biologically active form of the vitamin. britannica.com For example, Lactobacillus leichmannii is a commonly used microorganism for the microbiological assay of vitamin B12. nih.govnih.gov For the assay of thiamine (vitamin B1), a strain of Streptococcus salivarius can be utilized. slideshare.net The growth of the microorganisms can be determined by measuring the turbidity of the culture or by titrating the acid produced during metabolism. slideshare.net
Omics Approaches
The advent of high-throughput "omics" technologies, particularly genomics and metagenomics, has revolutionized the study of B vitamin biosynthesis and metabolism, especially within microbial communities.
Genomics and Metagenomics for B Vitamin Biosynthesis
Genomic and metagenomic analyses allow for the systematic assessment of the genetic potential of organisms to synthesize B vitamins. By sequencing the entire genome of an organism or the collective genomes of a microbial community (metagenome), researchers can identify the genes encoding the enzymes involved in the various B vitamin biosynthesis pathways. nih.govnih.gov
These approaches have been instrumental in understanding the B vitamin production capabilities of the human gut microbiota. nih.govnih.gov Studies have shown that many gut bacteria possess the genetic pathways to synthesize various B vitamins, including biotin, cobalamin, folate, niacin, pantothenate, pyridoxine, riboflavin, and thiamin. nih.gov For example, the biosynthesis of biotin can occur via several routes, with genes like bioG, bioH, and bioW being identified in gut microbes. nih.gov The riboflavin biosynthesis pathway, which starts from GTP and D-ribulose-5-phosphate, is also well-characterized in these microorganisms. nih.gov
Metagenomic studies of diverse environments, such as the gut of different mammals, have revealed that the abundance and composition of B-vitamin-producing microbes can vary depending on factors like the host's diet. asm.org For instance, genera like Clostridium and Bacteroides are known to be significant producers of several B vitamins in the human gut. asm.org Furthermore, genomic analysis has uncovered evidence of horizontal gene transfer of vitamin biosynthesis genes between different microbial species, highlighting the dynamic nature of these metabolic capabilities within microbial ecosystems. researchgate.net This research provides a framework for understanding the complex interplay between diet, the gut microbiome, and host B vitamin status. nih.gov
Proteomics and Metabolomics in B Vitamin Research
The fields of proteomics and metabolomics have revolutionized the study of B vitamins, offering a comprehensive view of the molecular changes that occur in response to vitamin status. These high-throughput analytical approaches allow for the simultaneous identification and quantification of numerous proteins and metabolites, providing deep insights into the biochemical pathways influenced by B vitamins.
Proteomics , the large-scale study of proteins, has been instrumental in elucidating the cellular impact of B vitamin deficiencies. For instance, research on vitamin B12 deficiency has utilized proteomics to uncover significant alterations in protein expression that go beyond the well-established enzymatic functions of cobalamin. In models of functional B12 deficiency, such as cells with a disrupted cblC gene (also known as MMACHC), proteomic analyses have revealed major changes in proteins related to the cytoskeleton, the nervous system, and signaling and detoxification pathways. nih.govresearchgate.net Supplementation with hydroxocobalamin in these cultured cells did not fully reverse these protein changes, suggesting that some effects of deficient B12 processing may be long-lasting at the protein level. nih.govresearchgate.net
Modern proteomic platforms offer increasing depth in their analyses, capable of quantifying thousands of unique proteins in tissues and plasma. nih.gov However, the application of these advanced techniques to study the full spectrum of B vitamins has not been exhaustive. nih.gov While studies have looked at the proteomic consequences of thiamine (B1) and riboflavin (B2) deficiency, research on the proteomic impact of systemic intake of niacin (B3) and pantothenic acid (B5) is notably lacking. nih.gov
Metabolomics , the systematic study of small molecule metabolites, provides a functional readout of the physiological state of an organism. This approach has been particularly valuable in B vitamin research for identifying novel biomarkers and understanding the broader metabolic consequences of supplementation or deficiency. nih.gov For example, untargeted metabolomics using techniques like nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) has been employed to analyze serum samples from individuals receiving B vitamin supplementation. nih.gov These studies have demonstrated that B vitamins modulate key neuroprotective metabolic pathways beyond just lowering homocysteine levels. nih.gov Specifically, B vitamin supplementation has been shown to influence the tricarboxylic acid (TCA) cycle and glutamine-glutamate cycling, which are crucial for brain energy homeostasis and neurotransmission. nih.gov
Metabolomic studies have also identified specific metabolic signatures that can accurately differentiate between individuals who have received B vitamin treatment and those who have not, with high classification accuracy. nih.gov Furthermore, this approach has helped to uncover how B vitamins can reprogram metabolic pathways, such as enhancing gluconeogenesis. frontiersin.org The use of metabolomic biomarkers is considered a valuable method for objectively assessing dietary B vitamin intake and its effects on the human epigenome. nih.gov
Advanced analytical techniques like high-performance liquid chromatography (HPLC) and LC-MS are crucial for both proteomics and metabolomics in B vitamin research, allowing for the precise separation and quantification of individual B vitamins and related metabolites in complex biological samples. rass-biosolution.com
Table 1: Impact of B Vitamin Status on Proteome and Metabolome
| B Vitamin | Research Area | Key Findings | Analytical Techniques |
|---|---|---|---|
| Vitamin B12 | Proteomics | Alterations in cytoskeletal, neurological, and signaling proteins in deficient cells. nih.govresearchgate.net | 2-D DIGE, LC-MS/MS |
| B Vitamins (general) | Metabolomics | Modulation of neuroprotective pathways, TCA cycle, and glutamate (B1630785) cycling with supplementation. nih.gov | NMR, LC-MS |
| Folate (B9), B6, B12 | Metabolomics | Identification of metabolic biomarkers for dietary intake assessment. nih.gov | Metabolon Inc. platform |
| B Vitamins (B1, B2, PP) | Metabolomics | Supplementation improved metabolic changes induced by acute hypoxia in mice. besjournal.com | 1H NMR |
In Vitro and In Vivo Model Systems
The study of B vitamins relies heavily on various model systems to understand their physiological roles, the pathological consequences of their deficiency, and the efficacy of interventions. These models range from cultured cells to whole organisms and are essential for dissecting the complex biochemical pathways involving B vitamins.
Cell Culture Models for Mechanistic Studies
In vitro cell culture models are indispensable for investigating the molecular and cellular mechanisms of B vitamin function. These systems allow for controlled experiments that can elucidate the specific roles of B vitamins in cellular processes. For example, cell culture models have been crucial in studying vitamin B12 deficiency. nih.gov Neuronal cell lines have been used to demonstrate how B12 deficiency affects cell growth and differentiation. nih.gov Furthermore, these models have shown that certain cobalamin compounds can protect cells from neurotoxicity. nih.gov
Cell culture systems are also vital for understanding the role of B vitamins in maintaining genomic stability. It is known that deficiencies in vitamins like B9 (folate) and B12 can lead to DNA damage and altered DNA methylation, which are risk factors for various diseases. nih.gov The controlled environment of cell culture allows researchers to investigate these processes in detail.
The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a more physiologically relevant environment compared to traditional two-dimensional (2D) cultures. mdpi.commdpi.com These 3D models better mimic the complex cell-cell and cell-matrix interactions that occur in vivo, making them valuable tools for studying the impact of B vitamins in a more tissue-like context. mdpi.commdpi.com
Animal Models for Deficiency and Intervention Research
Animal models are critical for studying the systemic effects of B vitamin deficiency and for evaluating the outcomes of intervention strategies. A variety of animal models have been developed and utilized in B vitamin research.
Genetically engineered mice have proven to be particularly useful for deciphering the underlying mechanisms of B vitamin-related pathogenesis. nih.gov These models can target specific genes involved in the absorption, transport, and metabolism of vitamins like B12 and folate, providing valuable insights into human diseases. nih.gov For instance, mouse models with a knockout of the Cd320 gene, which codes for the transcobalamin-vitamin B12 receptor, develop anemia and reproductive issues when fed a B12-deficient diet. nih.gov
Dietary-induced deficiency models are also widely used. hogrefe.com By feeding animals a diet lacking a specific B vitamin, researchers can induce a deficient state and study the resulting physiological and behavioral changes. hogrefe.comresearchgate.net For example, severely B12-deficient mice can be bred by feeding dams a deficient diet during pregnancy and lactation. hogrefe.comresearchgate.net These mice exhibit markers of deficiency such as increased urinary methylmalonic acid (MMA) and can be used to study the functions of B12 in vivo. hogrefe.comresearchgate.net
The zebrafish (Danio rerio) is another valuable model organism for studying B vitamin deficiency and for intervention studies. mdpi.com Zebrafish have been used to model the effects of pesticide-induced sociability impairment and to test the efficacy of vitamin B12 as a therapeutic intervention. mdpi.com Studies have shown that vitamin B12 can ameliorate behavioral deficits and improve the redox state in zebrafish exposed to pesticides. mdpi.com
Table 2: Examples of Animal Models in B Vitamin Research
| Model Organism | Type of Model | B Vitamin Studied | Key Research Application | Observed Phenotypes/Outcomes |
|---|---|---|---|---|
| Mouse | Genetically Engineered (e.g., Cd320 knockout) | Vitamin B12 | Studying the role of specific genes in B12 transport and metabolism. nih.govnih.gov | Anemia, reproductive deficits. nih.gov |
| Mouse | Dietary Deficiency | Vitamin B12 | Elucidating the in vivo functions of B12 and the effects of severe deficiency. hogrefe.comresearchgate.net | Increased urinary MMA, reduced body weight, testicular atrophy. hogrefe.comresearchgate.net |
| Zebrafish | Intervention Study | Vitamin B12 | Evaluating the therapeutic potential of B12 in a model of pesticide-induced behavioral impairment. mdpi.com | Improved sociability and locomotor activity, enhanced antioxidant enzyme activity. mdpi.com |
| Drosophila | Dietary Deficiency | B Vitamins (B1, B3, B5, B6) | Investigating the impact of B vitamin deficiency on lifespan and physiology, and the influence of reproductive status. frontiersin.org | Reduced lifespan, decreased food intake, and weight loss in wild-type females depending on the specific B vitamin deficiency. frontiersin.org |
Academic Research on B Vitamins in Health and Disease States
Neuroscience and Neurological Disorders
The intricate workings of the nervous system are heavily reliant on the adequate supply of B vitamins. nih.govnih.gov Their involvement in energy production, DNA synthesis and repair, and the synthesis of neurotransmitters underscores their importance in maintaining neurological health. researchgate.netnih.govmdpi.com
Research has extensively explored the link between B vitamins, particularly folate (B9), vitamin B12, and vitamin B6, and cognitive function. nih.gov Deficiencies in these vitamins have been associated with cognitive decline and an increased risk of dementia. oup.comnews-medical.net A central aspect of this relationship is the metabolism of homocysteine, an amino acid that, at elevated levels, is a risk factor for cognitive impairment and Alzheimer's disease. nih.govalzinfo.orgresearchgate.net B vitamins are crucial for the conversion of homocysteine to other substances, thereby helping to maintain normal levels. alzinfo.org
Studies have shown that individuals with Alzheimer's disease often present with lower serum levels of folate and vitamin B12, and higher levels of homocysteine. alzdiscovery.org While observational studies have suggested a protective role for B vitamins against age-related cognitive decline, the results from randomized controlled trials have been mixed. nih.govoup.comnih.gov Some analyses of multiple studies concluded that B vitamin supplementation did not significantly slow mental decline or prevent Alzheimer's disease in older adults without a pre-existing deficiency. alzinfo.orgalzheimersresearchuk.org However, other research indicates that for individuals with mild cognitive impairment and high homocysteine levels, B vitamin supplementation may slow the rate of brain atrophy and cognitive decline. alzdiscovery.orgalzheimersresearchuk.org
B Vitamins and Cognitive Outcomes: Summary of Research Findings
| B Vitamin(s) | Associated Cognitive Outcome | Key Research Findings |
|---|---|---|
| Folate (B9), Vitamin B12, Vitamin B6 | Cognitive Decline and Dementia | Low levels are associated with increased risk of dementia. nih.govalzdiscovery.org These vitamins are crucial for homocysteine metabolism, and elevated homocysteine is a risk factor for cognitive impairment. alzinfo.orgresearchgate.net |
| Folate (B9) | Memory Function | Low folate status is linked to poorer memory function. nih.gov |
| Vitamin B12 | Global Cognitive Function | Low circulating levels of vitamin B12 are predictive of accelerated global cognitive decline. nih.gov Deficiency can lead to neurological deficits that contribute to dementia risk in older adults. news-medical.net |
B vitamins are indispensable cofactors in the synthesis of a wide array of neurotransmitters, the chemical messengers that transmit signals throughout the nervous system. nih.govresearchgate.netoregonstate.edu
Thiamine (B1217682) (B1) is involved in the synthesis of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning. nih.gov
Riboflavin (B1680620) (B2) , through its coenzyme forms (FAD and FMN), is involved in the recycling of cofactors necessary for the synthesis of catecholamine neurotransmitters. researchgate.net
Niacin (B3) is a precursor for NAD and NADP, which are essential for numerous enzymatic reactions, including those in neurotransmitter synthesis pathways. oregonstate.edu
Pantothenic acid (B5) is a component of coenzyme A, which is required for the synthesis of acetylcholine. oregonstate.edu
Vitamin B6 (Pyridoxine) , in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a critical coenzyme for the synthesis of several major neurotransmitters, including serotonin (B10506), dopamine (B1211576), norepinephrine, and gamma-aminobutyric acid (GABA). nih.govoregonstate.eduhealthline.com
Folate (B9) and Vitamin B12 (Cobalamin) are integral to the one-carbon metabolism pathway, which generates the methyl groups necessary for the synthesis of various neurotransmitters and other essential molecules in the brain. researchgate.net
The myelin sheath, a fatty layer that insulates nerve fibers, is crucial for the rapid transmission of nerve impulses. B vitamins, particularly vitamin B12, play a significant role in the maintenance and synthesis of myelin. nd.edu.auarizona.edu Deficiency in vitamin B12 can lead to demyelination, a process that damages the myelin sheath and is a hallmark of neurological conditions such as multiple sclerosis (MS). nd.edu.auvu.edu.aunih.gov Research suggests that both vitamin B deficiency and MS can result in severe myelin degeneration, leading to impaired neuronal signal transmission. nd.edu.auvu.edu.au While a direct causal link between vitamin B12 deficiency and MS has not been definitively established, the similarities in some clinical presentations and the role of B12 in myelination are areas of ongoing research. nd.edu.auarizona.eduresearchgate.net
Emerging research suggests that certain B vitamins possess neuroprotective properties. Vitamins B2 (riboflavin), B6 (pyridoxine), and B12 (cyanocobalamin) have been shown to inhibit the release of excess glutamate (B1630785), an excitatory neurotransmitter. nih.govdntb.gov.ua Excessive glutamate can be toxic to neurons and is implicated in a number of neuropathological conditions. nih.govdntb.gov.ua By modulating glutamate release, these B vitamins may help to protect nerve cells from damage. nih.govdntb.gov.ua
Alzheimer's Disease: As previously discussed, low levels of folate and vitamin B12, along with high levels of homocysteine, are associated with an increased risk of Alzheimer's disease. alzdiscovery.org However, large-scale analyses have generally concluded that B vitamin supplementation does not prevent the onset of Alzheimer's in the general elderly population. alzinfo.orgalzheimersresearchuk.org
Parkinson's Disease: Research into the link between B vitamins and Parkinson's disease has yielded some interesting findings. Some studies suggest that higher dietary intake of vitamin B6 may be associated with a decreased risk of developing the disease. droracle.ainih.gov Additionally, patients with Parkinson's disease have been found to have lower levels of vitamin B12 compared to healthy individuals. droracle.ainih.gov Levodopa, a common treatment for Parkinson's, can lead to increased homocysteine levels, and B vitamin supplementation is sometimes recommended to manage this. droracle.ai Recent studies have also pointed to a potential link between deficiencies in gut bacteria that produce vitamins B2 (riboflavin) and B7 (biotin) and Parkinson's disease, suggesting a role for the gut-brain axis in the disease's development. medicalnewstoday.comneurosciencenews.com
Peripheral Neuropathy: Peripheral neuropathy, a condition characterized by damage to the peripheral nerves, can sometimes be caused by a deficiency in B vitamins, particularly B12 and B1. healthline.com Supplementation with B vitamins has been shown to have the potential to promote nerve repair and regeneration. healthline.com However, it is also important to note that excessively high intake of vitamin B6 can lead to a form of peripheral neuropathy. tga.gov.auwww.nhs.uk
Glaucoma: Recent animal studies have shown promising results for the role of B vitamins in slowing the progression of glaucoma. ki.sepharmacytimes.commedicalnewstoday.com A supplement mix containing vitamins B6, B9, and B12, along with choline, was found to halt or slow damage to the optic nerve in rodent models of glaucoma, even without lowering eye pressure. ki.semedicalnewstoday.comneurosciencenews.com This suggests that B vitamins may offer a neuroprotective effect through a mechanism independent of intraocular pressure reduction. ki.se
Cardiovascular Health and Disease Pathogenesis
The "homocysteine hypothesis" has been a central theme in research on B vitamins and cardiovascular disease for decades. nih.gov This theory posits that elevated levels of homocysteine in the blood are an independent risk factor for cardiovascular diseases, including coronary artery disease and stroke. nih.govnih.gov B vitamins, specifically folate, vitamin B6, and vitamin B12, are essential for the metabolic pathways that break down homocysteine. nih.govfrontiersin.org
Numerous observational studies have supported the link between high homocysteine levels and an increased risk of cardiovascular events. nih.gov Furthermore, supplementation with B vitamins has been shown to effectively lower homocysteine levels. lifeextension.com However, the crucial question of whether lowering homocysteine with B vitamins translates into a reduction in cardiovascular events has been a subject of controversy. nih.gov
Several large-scale randomized controlled trials have investigated the effects of B vitamin supplementation on cardiovascular outcomes, and the results have been largely inconsistent. nih.gov Some meta-analyses have concluded that B vitamin supplementation does not significantly reduce the risk of major cardiovascular events, cardiac death, myocardial infarction, or stroke. nih.gov Other research suggests that higher genetically predicted levels of folate and vitamin B6 may be associated with a reduced risk of stroke and coronary artery disease, respectively. nih.gov A cross-sectional study found that higher dietary intake of vitamin B6 may be associated with a lower prevalence of cardiovascular disease. frontiersin.org
B Vitamins and Cardiovascular Health: Key Research Points
| B Vitamin(s) | Role in Cardiovascular Health | Summary of Research Findings |
|---|---|---|
| Folate (B9), Vitamin B6, Vitamin B12 | Homocysteine Metabolism | These vitamins are crucial for breaking down homocysteine. nih.govfrontiersin.org Deficiencies can lead to elevated homocysteine levels, a proposed risk factor for cardiovascular disease. nih.govnih.gov |
| Folate (B9) | Stroke and Coronary Artery Disease Risk | Some studies suggest a potential association between higher folate levels and a reduced risk of stroke and coronary artery disease. nih.gov |
| Vitamin B6 | Stroke and Cardiovascular Disease Prevalence | Higher intake of vitamin B6 has been linked to a reduced risk of ischemic stroke and a lower prevalence of cardiovascular disease in some studies. nih.govfrontiersin.org |
| B Vitamin Supplementation | Cardiovascular Event Reduction | Results from randomized controlled trials are inconsistent, with many large analyses finding no significant benefit in reducing major cardiovascular events. nih.govnih.gov |
Homocysteine Hypothesis and Endothelial Function
The homocysteine hypothesis of vascular disease posits that elevated levels of the amino acid homocysteine are a risk factor for atherosclerosis. oup.com This idea originated from observations of premature thromboembolism and atherosclerosis in individuals with homocystinuria, a rare genetic disorder characterized by extremely high homocysteine concentrations. oup.com This led to the investigation of mild to moderate elevations of plasma homocysteine as a potential risk factor for cardiovascular disease in the general population. oup.com
Homocysteine is a thiol-containing amino acid derived from the metabolism of methionine, an essential amino acid. oup.com Its metabolism is heavily dependent on B vitamins; it can be converted back to methionine in a process requiring folate (vitamin B9) and vitamin B12 as cofactors, or it can be metabolized to cysteine via a pathway that requires vitamin B6. oup.com Nutritional deficiencies in these B vitamins are associated with elevated plasma homocysteine levels. oup.com
Research suggests that elevated homocysteine may contribute to vascular injury through several mechanisms, including endothelial dysfunction, which is considered a critical early event in the development of atherosclerosis. oup.com In vitro studies have shown that homocysteine can directly damage endothelial cells. oup.com Furthermore, hyperhomocysteinemia in humans has been independently linked to impaired flow-mediated dilatation (FMD), a measure of endothelial dysfunction. oup.com
Supplementation with B vitamins, particularly folic acid, vitamin B12, and vitamin B6, has been shown to effectively lower plasma homocysteine levels. oup.comahajournals.org Studies have investigated whether this reduction in homocysteine translates to improved endothelial function. In patients with coronary heart disease (CHD), dietary supplementation with folic acid and vitamin B12 has been found to improve endothelium-dependent dilatation of the brachial artery. ahajournals.org This improvement was significantly correlated with the reduction in free plasma homocysteine, suggesting that the beneficial effect of B vitamins on endothelial function may be mediated by lowering homocysteine concentrations. ahajournals.orgnih.gov However, some studies in healthy individuals have found that while folate supplementation reduces homocysteine, the improvement in endothelial function is not directly correlated with the degree of homocysteine reduction, implying that B vitamins might exert their effects through other mechanisms as well. ahajournals.org Conversely, one study involving young male subjects with mild hyperhomocysteinemia and no other cardiovascular risk factors found that while vitamin supplementation (folic acid, B6, and B12) effectively lowered homocysteine levels, it did not lead to an improvement in endothelial-dependent dilatation. nih.gov
Atherosclerosis and Inflammatory Pathways
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. B vitamins have been investigated for their potential role in modulating this process, partly through their influence on homocysteine and inflammatory pathways. High levels of homocysteine are considered an independent risk factor for atherosclerosis, as they can induce oxidative stress, vascular smooth muscle cell growth, and endothelial cell damage. frontiersin.org B vitamins, including folic acid, vitamin B12, and riboflavin (vitamin B2), are crucial for homocysteine metabolism. frontiersin.org
Niacin (vitamin B3) has been shown to inhibit inflammation and thus may play a role in preventing atherosclerosis. frontiersin.org Animal studies have indicated that niacin can suppress vascular inflammation by down-regulating the NF-κB signaling pathway. frontiersin.org It has also been found to reduce levels of C-reactive protein (CRP) and lipoprotein-associated phospholipase A2, both of which are inflammatory markers and independent risk factors for cardiovascular disease. frontiersin.org Furthermore, niacin can inhibit the expression and release of chemokines induced by TNF-α. frontiersin.org A recent study, however, has suggested a potential link between high levels of niacin and an increased risk of cardiovascular disease through a metabolite called 4PY, which may promote vascular inflammation. earth.com
Riboflavin, in its coenzyme form FAD, is essential for the glutathione (B108866) redox cycle, and a deficiency can lead to an increase in oxidized glutathione and lipid peroxidation, which are implicated in atherogenic pathways. nih.gov While animal studies have shown improvements with riboflavin supplementation in deficient subjects, human trials have not demonstrated a significant difference in this regard. nih.gov
Research on the direct association between B-vitamin status and a broad range of inflammatory markers has yielded mixed results. In a study of healthy middle-aged adults, there was no significant association between serum homocysteine or various B vitamins and markers of inflammation and endothelial dysfunction such as CRP, fibrinogen, adhesion molecules (ICAM-1, VCAM-1, E-selectin), and thrombogenic factors. researchgate.net
Metabolic Regulation and Metabolic Syndrome
Influence on Glucose and Lipid Metabolism
B vitamins are essential cofactors in numerous enzymatic reactions that are central to the metabolism of carbohydrates and lipids. youtube.comhealthline.com Thiamine (vitamin B1) in its active form, thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes in carbohydrate metabolism, including pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase, which are vital for the Krebs cycle and energy production. youtube.com
Vitamin B6 is a cofactor for approximately 150 enzymatic reactions that regulate the metabolism of glucose, lipids, and amino acids. nih.gov Reduced levels of vitamin B6 may increase homocysteine levels, which are associated with obesity and can impair endothelial function and lead to lipid accumulation in the liver. nih.gov Studies in mice have shown that vitamin B6 administration can reduce the accumulation of lipids in the liver of those fed a high-fat diet. nih.gov
Vitamin B12 plays a significant role in both carbohydrate and lipid metabolism. pursuit.fit It is involved in the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of fatty acids and certain amino acids. insidetracker.com Research suggests a relationship between vitamin B12 levels and blood glucose control, with some studies indicating that vitamin B12 administration can lower blood sugar levels in rats with hyperglycemia. pursuit.fit A deficiency in vitamin B12 can lead to impaired fatty acid synthesis. insidetracker.com
Biotin (B1667282) (vitamin B7) is essential for carbohydrate and fat metabolism and plays a role in regulating gene expression. healthline.com Pantothenic acid (vitamin B5) is a component of coenzyme A (CoA), which is fundamental to the metabolism of carbohydrates, fats, and proteins. nih.gov
Insulin (B600854) Sensitivity and Resistance
Several B vitamins have been implicated in the modulation of insulin sensitivity and resistance. A cross-sectional study of middle-aged and older adults in the U.S. without diabetes found that a mixed dietary intake of B vitamins was associated with a decreased odds ratio of insulin resistance. nih.gov Specifically, vitamin B12 intake was negatively associated with insulin resistance in the middle-aged group, while vitamin B6 and dietary folate equivalent intakes were negatively associated with insulin resistance in the older group. nih.gov
Low levels of vitamin D, B12, and folic acid have been observed in non-diabetic obese patients, with poor vitamin D and B12 status being associated with insulin resistance. nih.gov Clinical trials have suggested that supplementation with folic acid, either alone or in combination with vitamins B6 and/or B12, can improve insulin resistance. nih.gov Furthermore, vitamin B12 therapy, along with folate, has been reported to reduce homocysteine levels and improve insulin resistance in patients with metabolic syndrome. b12love.com
Vitamin B6 deficiency has been implicated in the development of insulin resistance. b12love.com Conversely, some research indicates that vitamin B12 may reduce insulin resistance and oxidative stress by regulating homocysteine synthesis. mdpi.com
Associations with Metabolic Syndrome Components
Metabolic syndrome (MetS) is a cluster of conditions that includes central obesity, hypertension, impaired fasting glucose, and dyslipidemia. txst.edu Emerging evidence suggests that low levels of folate, vitamin B6, and vitamin B12 may contribute to the pathogenesis of MetS by leading to adiposity, dyslipidemia, vascular endothelial dysfunction, glucose intolerance, and insulin resistance. nih.govtxst.edu
A large prospective cohort study of U.S. adults followed for 30 years found that dietary intake and serum concentrations of folate, vitamin B6, and vitamin B12 were inversely associated with the incidence of MetS. nih.govtxst.edu
Hazard Ratios for Incident Metabolic Syndrome by Quintile of B Vitamin Intake
| B Vitamin | Quintile 1 (Lowest Intake) | Quintile 5 (Highest Intake) | Hazard Ratio (95% CI) | p for trend |
|---|---|---|---|---|
| Folate | 1.00 (Reference) | 0.39 | 0.39 (0.31-0.49) | < .001 |
| Vitamin B6 | 1.00 (Reference) | 0.61 | 0.61 (0.46-0.81) | .002 |
| Vitamin B12 | 1.00 (Reference) | 0.74 | 0.74 (0.58-0.95) | .008 |
Data from a prospective cohort study of 4,414 U.S. adults. researchgate.net
Similarly, significant inverse associations were observed for serum concentrations of these B vitamins and the risk of developing MetS. researchgate.net The study suggests that folate intake was inversely associated with all individual components of MetS. nutraingredients-usa.com The inverse association for vitamin B6 was mainly explained by its favorable effects on adiposity, high triglycerides, low HDL-C, and elevated blood pressure, while for vitamin B12, it was mainly explained by its positive impacts on adiposity, high triglycerides, and low HDL-C. nutraingredients-usa.com
Oncology and Cancer Research
The role of B vitamins in cancer is complex, with research indicating both potential protective and detrimental effects depending on the specific vitamin, the type of cancer, and the dosage. B vitamins are crucial for fundamental cellular processes such as DNA synthesis, repair, and methylation, all of which are critical in carcinogenesis. mdpi.com
Several studies have suggested a protective role for certain B vitamins against various cancers. nih.gov For instance, supplementation with vitamins B9 (folate) and B6 has been associated with a lower risk of nasopharyngeal and pancreatic cancer. nih.gov Niacin (B3) has been linked to a reduced risk of hepatocellular carcinoma, and vitamin B6 has been associated with a lower risk of breast cancer. nih.gov Higher intake of riboflavin (B2) has been associated with a reduced risk of lung cancer, particularly in female non-smokers, and esophageal cancer. mdpi.com High blood levels of pyridoxal 5'-phosphate, the active form of vitamin B6, have been consistently associated with a 30–50% reduction in the risk of colorectal cancer. mdpi.com
Conversely, some research has pointed to potential risks associated with high intake of certain B vitamins. mdpi.com Excessive supplementation with vitamins B9, B12, and B6 has been linked to accelerated tumor growth in some cancers, including colorectal, prostate, and lung cancer. mdpi.com One large observational study reported that high doses of vitamins B6 and B12 from individual supplements were associated with a 30-40% increased risk of lung cancer in men, especially those who smoked. examine.com
The following table summarizes findings from various studies on the association between B vitamins and cancer risk:
Summary of Research Findings on B Vitamins and Cancer Risk
| Vitamin(s) | Cancer Type | Finding |
|---|---|---|
| B9 (Folate) & B6 | Nasopharyngeal Carcinoma, Pancreatic Cancer | Lowered risk nih.gov |
| B3 (Niacin) | Hepatocellular Carcinoma | Lowered risk nih.gov |
| B6 | Breast Cancer | Lowered risk nih.gov |
| B9 (Folate) | BRCA1-positive Breast Cancer | Lowered risk nih.gov |
| B2 (Riboflavin) | Lung Cancer (female non-smokers), Esophageal Cancer, Colorectal Cancer (women) | Lowered risk mdpi.com |
| B6 (high blood levels) | Colorectal Cancer | 30-50% reduced risk mdpi.com |
B Vitamins in DNA Synthesis, Repair, and Methylation in Carcinogenesis
The integrity of the genome is paramount for normal cellular function, and its maintenance relies on accurate DNA synthesis, effective DNA repair mechanisms, and precise DNA methylation patterns. B vitamins are integral to these processes, primarily through their roles in one-carbon metabolism. This metabolic pathway is crucial for the synthesis of nucleotides (the building blocks of DNA) and S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including that of DNA.
Folate (Vitamin B9) and Cobalamin (Vitamin B12) are central to the one-carbon metabolic network. Folate, in its various tetrahydrofolate (THF) forms, carries one-carbon units that are essential for the synthesis of purines and thymidylate, a pyrimidine nucleotide. A deficiency in folate can lead to an imbalance in the nucleotide pool, specifically a decrease in thymidylate and an increase in uracil (B121893). This can result in the misincorporation of uracil into DNA in place of thymine (B56734), a mutagenic event that triggers DNA repair mechanisms and can lead to DNA strand breaks if overwhelmed.
Vitamin B12 is a critical cofactor for the enzyme methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is not only vital for regenerating the active form of folate (THF) but also for the synthesis of methionine, the precursor to SAM. nih.gov Therefore, a deficiency in Vitamin B12 can trap folate in an unusable form (the "folate trap") and impair the production of SAM, leading to global DNA hypomethylation. nih.govrupahealth.com DNA hypomethylation is a hallmark of cancer and can contribute to carcinogenesis by activating oncogenes and inducing chromosomal instability.
Other B vitamins, such as Riboflavin (Vitamin B2) and Pyridoxine (B80251) (Vitamin B6), also play supporting roles as cofactors for key enzymes in one-carbon metabolism. For instance, Vitamin B6 is a cofactor for serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate, a critical folate derivative for both nucleotide synthesis and methionine regeneration.
Table 1: Role of B Vitamins in DNA Metabolism and Carcinogenesis
| B Vitamin | Role in DNA Synthesis, Repair, and Methylation | Implication in Carcinogenesis |
| Folate (B9) | Essential for the synthesis of purines and thymidylate. | Deficiency can lead to uracil misincorporation, DNA strand breaks, and has been implicated in the development of several cancers, including colorectal cancer. nih.gov |
| Cobalamin (B12) | Cofactor for methionine synthase, essential for folate metabolism and the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for DNA methylation. | Deficiency can cause functional folate deficiency, leading to impaired DNA synthesis and repair, and global DNA hypomethylation. nih.govrupahealth.com |
| Pyridoxine (B6) | Cofactor for enzymes in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT). | Deficiency can disrupt the synthesis of nucleotides and the methylation cycle. |
| Riboflavin (B2) | Precursor for FAD and FMN, coenzymes for key enzymes in one-carbon metabolism, including methylenetetrahydrofolate reductase (MTHFR). | Deficiency can impair folate metabolism and contribute to DNA damage. |
Modulation of Oncogenic Metabolic Pathways (e.g., Warburg Effect)
Cancer cells exhibit a reprogrammed metabolism to support their rapid proliferation and survival. One of the most well-known metabolic alterations in cancer is the Warburg effect, characterized by an increased rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen (aerobic glycolysis). hormonesmatter.comwikipedia.org B vitamins, as essential coenzymes in cellular metabolism, can influence these oncogenic metabolic pathways.
Thiamine (Vitamin B1), in its active form thiamine pyrophosphate (TPP), is a critical cofactor for several key enzymes in carbohydrate metabolism, including pyruvate dehydrogenase (PDH) and transketolase. PDH links glycolysis to the tricarboxylic acid (TCA) cycle, and its inhibition is a feature of the Warburg effect, redirecting pyruvate towards lactate production. Thiamine's role in supporting the pentose (B10789219) phosphate (B84403) pathway (PPP) through transketolase is also significant, as the PPP generates NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis, both of which are crucial for cancer cell proliferation.
Niacin (Vitamin B3) is a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphorylated form, NADP+. These coenzymes are central to cellular redox reactions and energy metabolism. The high glycolytic rate in cancer cells requires a continuous supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase reaction. B vitamins, therefore, play a fundamental role in sustaining the metabolic shifts observed in cancer. mdpi.com
Role in Genomic Instability and DNA Damage
Genomic instability, a hallmark of cancer, refers to an increased tendency for genetic alterations to occur during the life of a cell. B vitamin deficiencies can contribute to genomic instability through several mechanisms.
As previously mentioned, folate deficiency can lead to uracil misincorporation into DNA, which can result in DNA strand breaks during the repair process. nih.gov This can lead to chromosomal aberrations, including breaks and fragile site expression. nih.gov Similarly, Vitamin B12 deficiency can indirectly cause genomic instability by inducing a functional folate deficiency. nih.gov
Emerging evidence also suggests that deficiencies in other B vitamins can impact genome stability. For example, Vitamin B6 deficiency has been shown to be associated with an increased risk of certain cancers, potentially through its role in one-carbon metabolism and the synthesis of nucleotides.
Table 2: B Vitamin Deficiencies and Genomic Instability
| B Vitamin Deficiency | Mechanism of Genomic Instability | Consequence |
| Folate (B9) | Uracil misincorporation into DNA, impaired DNA repair. | DNA strand breaks, chromosomal fragile site expression, micronucleus formation. nih.gov |
| Cobalamin (B12) | Functional folate deficiency, impaired methionine synthesis. | Increased DNA damage and abnormal DNA methylation. nih.gov |
| Pyridoxine (B6) | Disruption of one-carbon metabolism. | Potential for impaired DNA synthesis and repair. |
Potential Dual Role in Cancer Prevention and Progression
The relationship between B vitamins and cancer is complex, with evidence suggesting a potential dual role in both cancer prevention and progression. mdpi.com On one hand, adequate intake of B vitamins, particularly folate, is associated with a reduced risk of developing certain cancers, such as colorectal cancer. nih.gov This protective effect is likely due to their role in maintaining genomic stability through accurate DNA synthesis, repair, and methylation.
On the other hand, some studies have raised concerns that high doses of B vitamins, particularly folic acid (the synthetic form of folate), might promote the growth of existing, undiagnosed tumors. nih.gov The hypothesis is that the rapidly dividing cancer cells have a high requirement for folate for DNA synthesis, and high levels of folic acid could fuel their proliferation. This highlights the importance of the timing and dose of B vitamin intake in the context of cancer.
Emerging evidence suggests that excessive intake of certain B vitamins may contribute to cancer progression. mdpi.com For instance, some studies have associated high levels of Vitamin B12 with an increased risk of certain cancers. rupahealth.com This complex relationship underscores the need for a balanced intake of B vitamins.
Immunological Functions and Host Defense
Modulation of Immune Cell Activity
The immune system is a complex network of cells and molecules that protect the body against pathogens and cancer. B vitamins play a crucial role in the proper functioning of the immune system by modulating the activity of various immune cells.
B vitamins are essential for the proliferation and differentiation of immune cells, such as lymphocytes (T cells and B cells) and natural killer (NK) cells, which are critical for anti-tumor immunity. For example, Vitamin B6 is important for the production of interleukin-2 (IL-2), a cytokine that promotes the proliferation of T cells.
Several B vitamins have been shown to influence the function of specific immune cell types. For instance, Vitamin B1 (Thiamine) has been shown to have antioxidant properties that can protect immune cells from oxidative damage. mdpi.com Vitamin B9 (Folate) and Vitamin B12 (Cobalamin) are essential for the synthesis of nucleic acids, which is critical for the rapid proliferation of immune cells during an immune response. A deficiency in these vitamins can impair the immune response and increase susceptibility to infections.
Table 3: Influence of B Vitamins on Immune Cell Activity
| B Vitamin | Effect on Immune Cells |
| Thiamine (B1) | Possesses antioxidant properties, protecting immune cells. mdpi.com |
| Riboflavin (B2) | Bacterial metabolites of riboflavin can activate mucosal-associated invariant T (MAIT) cells, which are important for mucosal defense. mdpi.com |
| Niacin (B3) | Can activate the innate immune system. mdpi.com |
| Pyridoxine (B6) | Important for the production of lymphocytes and interleukin-2 (IL-2). |
| Folate (B9) | Essential for the proliferation of immune cells. |
| Cobalamin (B12) | Deficiency can lead to a decrease in the number of lymphocytes and impair the function of natural killer (NK) cells. mdpi.com |
Cytokine Production and Anti-Inflammatory Properties
The vitamin B complex plays a significant role in modulating the immune system, particularly through its influence on cytokine production and its inherent anti-inflammatory properties. Various B vitamins have been shown to suppress pro-inflammatory cytokines while in some cases promoting anti-inflammatory responses, thereby helping to regulate the inflammatory cascade.
Research has demonstrated that high doses of Vitamin B6 (pyridoxine) can exert a strong anti-inflammatory effect. In studies involving lipopolysaccharide-stimulated monocytes, pyridoxine has been shown to significantly downregulate the expression of a wide range of pro-inflammatory cytokines and chemokines. mdpi.comchiropracticsportscare.com These include key mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), CCL2, CCL5, CXCL8, and CXCL10. mdpi.comchiropracticsportscare.com By inhibiting these signaling molecules, pyridoxine helps to control the inflammatory response. theros.org.ukspandidos-publications.com Some studies suggest that pyridoxine's anti-inflammatory effects may stem from its ability to reduce oxidative stress and modulate NF-κB signaling, which is critical for inflammasome activation. theros.org.uk
Niacin (Vitamin B3) also exhibits notable anti-inflammatory capabilities. It has been shown to reduce levels of C-reactive protein (CRP) and TNF-α. nih.govnih.gov The anti-inflammatory mechanisms of niacin may involve improving the vascular redox state and protecting against reactive oxygen species (ROS)-induced endothelial dysfunction. nih.gov As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), niacin plays a role in maintaining intracellular redox states and protecting cells from oxidative stress. nih.gov Studies in murine models have confirmed that niacin can decrease the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in macrophages. nih.gov
Other B vitamins also contribute to this anti-inflammatory profile. A this compound treatment (involving B1, B2, B3, B5, B6, and B12) has been observed to decrease the expression of pro-inflammatory cytokines like TNF-α and increase anti-inflammatory cytokines such as IL-4 and IL-10 in the context of nerve injury. mdpi.com Furthermore, thiamine (B1) and riboflavin (B2) have been found to reduce the production of TNF-α and IL-6. tfmhealth.com Deficiencies in B vitamins, including B1, B2, B3, B6, B9, and B12, have been linked to a pro-inflammatory state. elsevier.es
| B Vitamin | Effect on Cytokines/Inflammatory Markers | Reference |
|---|---|---|
| Thiamine (B1) | Decreases TNF-α and IL-6 | tfmhealth.com |
| Riboflavin (B2) | Decreases TNF-α and IL-6 | tfmhealth.com |
| Niacin (B3) | Decreases CRP, TNF-α, IL-6, IL-1β | nih.govnih.gov |
| Pyridoxine (B6) | Decreases TNF-α, IL-6, CCL2, CCL5, CXCL8, CXCL10 | mdpi.comchiropracticsportscare.com |
| B Complex | Decreases TNF-α; Increases IL-4, IL-10 | mdpi.com |
Role in T-cell and B-cell Function
The B vitamin complex is integral to the proper functioning of both T-cells and B-cells, the primary components of the adaptive immune system. These vitamins act as essential coenzymes in numerous metabolic pathways that support the proliferation, differentiation, and activity of lymphocytes.
Thiamine (B1) is important for the homeostatic development and differentiation of T-cells within the thymus. theros.org.ukawomanshealth.com Its deficiency can impair the function of both T-cells and B-cells, largely due to its critical role in cellular energy metabolism. spandidos-publications.com
Riboflavin (B2) is involved in antibody production and, like thiamine, is essential for cellular energy production, which is a fundamental requirement for the high metabolic demands of proliferating lymphocytes. researchgate.net
Niacin (B3) contributes to lymphocyte function by protecting the DNA of these cells from oxidative damage. ijsdr.org It is also involved in modulating T-cell immune activation, and research has explored its potential to improve CD4+ T-cell recovery in immunocompromised states. nih.gov
Pantothenic Acid (B5) has been shown to promote the differentiation of CD8+ cytotoxic T-cells. scielo.br It can also trigger immune cells to produce various cytokines and encourages the differentiation of T-helper cells, specifically Th1 and Th17 lineages.
Pyridoxine (B6) is fundamentally important for lymphopoiesis, the production of new lymphocytes. nih.gov It is required for the development and activation of T-cells and is also essential for antibody production by B-cells. nih.govnih.gov A deficiency in pyridoxine can lead to suppressed T-cell proliferation and altered cytokine production, such as decreased IL-2 levels. Furthermore, vitamin B6 metabolism is a key driver for the activation and differentiation of CD8+ T-cells, which are critical for anti-tumor responses.
Biotin (B7) plays a regulatory role in T-cell maturation and function. elsevier.es A deficiency in biotin can disrupt the balance of T-helper cell responses, leading to an increase in pro-inflammatory Th1 and Th17 cells.
Folate (B9) and Cobalamin (B12) are both indispensable for DNA synthesis and repair. This function is particularly vital for the rapid proliferation of T-cells and B-cells during an immune response. nih.gov Folate is also necessary for the proper function of T-cells. A deficiency in cobalamin can lead to a reduction in the number of CD8+ T-cells and can suppress the activity of Natural Killer (NK) cells, another important immune cell type. mdpi.com
Impact on Immune Homeostasis
Immune homeostasis is the state of equilibrium in the immune system, preventing both excessive inflammation and inadequate responses. The this compound contributes to this balance by influencing the development and function of regulatory immune cells and by modulating inflammatory pathways.
Niacin (B3) demonstrates anti-inflammatory properties that contribute to immune homeostasis. It can induce the differentiation of regulatory T-cells (Tregs), which are specialized lymphocytes that suppress excessive immune responses and maintain self-tolerance. mdpi.com
Biotin (B7) is also involved in maintaining this balance. Biotin deficiency has been shown to enhance pro-inflammatory responses in CD4+ T-cells and decrease the percentage of Tregs. It supports the induction of Tregs, which are crucial for preventing autoimmune reactions and chronic inflammation.
Folate (B9) is critical for the survival and maintenance of Tregs. chiropracticsportscare.com These cells express high levels of the folate receptor 4, and folate acts as a survival factor for them. mdpi.com Consequently, a deficiency in folate can lead to a reduction in Treg populations, particularly in the gut, which can increase susceptibility to intestinal inflammation and disrupt immune homeostasis. chiropracticsportscare.com
Cobalamin (B12) deficiency can also alter immune homeostasis by causing a buildup of metabolic substrates like homocysteine. In conditions related to B12 deficiency, such as pernicious anemia, there is a noted alteration in T-cell populations, including a significantly higher percentage of Tregs compared to healthy individuals. This suggests a complex role for B12 in regulating the balance of T-cell subsets.
Hematopoiesis and Anemia
Role of Folate and Cobalamin in Red Blood Cell Formation
Folate (Vitamin B9) and Cobalamin (Vitamin B12) are indispensable for hematopoiesis, the process of creating new blood cells, and are particularly crucial for erythropoiesis, the formation of red blood cells. chiropracticsportscare.com Their primary role lies in supporting the rapid cell division required to produce the vast number of erythrocytes needed daily.
Erythroblasts, the precursors to mature red blood cells, require both folate and cobalamin for proliferation during their differentiation stages. mdpi.com The fundamental biochemical function of these vitamins in this process is their role as coenzymes in the synthesis of nucleic acids. Specifically, they are essential for the synthesis of purines and thymidylate, which are the building blocks of DNA.
The process of erythropoiesis involves extensive DNA replication as progenitor cells divide and mature. A deficiency in either folate or cobalamin impairs this DNA synthesis. mdpi.comchiropracticsportscare.com This impairment leads to a halt in the cell cycle and triggers apoptosis (programmed cell death) in the developing erythroblasts. This premature death of red blood cell precursors within the bone marrow is termed "ineffective erythropoiesis." mdpi.com The result is a reduced output of mature, functional red blood cells from the bone marrow, leading to anemia. chiropracticsportscare.comnih.gov
Megaloblastic Anemia Mechanisms
Megaloblastic anemia is a direct consequence of the impaired DNA synthesis caused by folate or cobalamin deficiency. theros.org.uknih.gov It is a type of macrocytic anemia, characterized by the presence of abnormally large, immature red blood cells. mdpi.com
The central mechanism is a defect in DNA synthesis that arrests nuclear maturation in rapidly dividing hematopoietic precursor cells. mdpi.comnih.gov While nuclear division is halted, the synthesis of RNA and cytoplasmic components like hemoglobin continues relatively unimpeded. nih.govnih.gov This leads to a state of "nuclear-cytoplasmic asynchrony," where the cell's cytoplasm matures at a normal rate, but the nucleus remains large and immature. mdpi.comnih.gov
This asynchrony results in the formation of distinctive, large, and structurally abnormal erythrocyte precursors in the bone marrow known as megaloblasts. nih.govnih.gov A significant portion of these megaloblasts are so defective that they are destroyed via apoptosis before they can ever mature and enter the bloodstream. mdpi.com This intramedullary destruction is a key feature of the ineffective erythropoiesis that defines the condition. theros.org.uk
The few red blood cells that do manage to mature and enter the peripheral circulation are abnormally large (macrocytes) and often have an oval shape (macro-ovalocytes). nih.gov This leads to an elevated mean corpuscular volume (MCV), a hallmark laboratory finding in megaloblastic anemia. theros.org.uk The defect in DNA synthesis is not limited to red blood cells; it also affects other rapidly dividing cells like granulocyte precursors, leading to the characteristic appearance of hypersegmented neutrophils in the peripheral blood. mdpi.comnih.gov
Bone Health and Osteoporosis
Emerging evidence indicates a significant relationship between the this compound, particularly vitamins B2, B6, B9 (folate), and B12, and the maintenance of bone health. nih.gov Deficiencies in these vitamins have been associated with reduced bone mineral density (BMD) and an increased risk of osteoporotic fractures. mdpi.comchiropracticsportscare.com
A primary mechanism linking B vitamins to bone health involves the metabolism of homocysteine, a sulfur-containing amino acid. nih.gov Vitamins B6, B9, and B12 are essential cofactors for enzymes that metabolize homocysteine. mdpi.com A deficiency in these vitamins can lead to elevated levels of homocysteine in the blood (hyperhomocysteinemia). High concentrations of homocysteine are detrimental to bone tissue and are considered an independent risk factor for osteoporosis and fractures. mdpi.comnih.govelsevier.es
The pathophysiology of elevated homocysteine on bone includes several proposed mechanisms:
Increased Osteoclast Activity: In vitro studies have shown that homocysteine increases the activity of osteoclasts, the cells responsible for bone resorption. mdpi.comnih.gov
Inhibition of Osteoblast Activity: Homocysteine may have an inhibitory effect on osteoblasts, the cells responsible for bone formation. mdpi.comnih.gov
Collagen Cross-linking Interference: Homocysteine can interfere with the cross-linking of collagen, a critical protein that provides the structural framework for bone. This interference weakens the bone matrix and reduces bone quality, making it more fragile. mdpi.comnih.gov
Reduced Bone Blood Flow: Hyperhomocysteinemia may also reduce blood flow to the bones, further impairing bone health. nih.gov
Beyond homocysteine metabolism, some B vitamins may have more direct roles. Low cobalamin (B12) status, for instance, has been shown to reduce osteoblast activity. mdpi.com Observational studies have linked low levels of vitamin B12 and folate with structural deterioration of bone tissue, and vitamin B6 deficiency has been noted in individuals with hip fractures. mdpi.com Similarly, elevated intake of vitamin B2 (riboflavin) and B6 has been associated with higher femoral neck BMD.
Associations with Bone Mineral Density and Fracture Risk
Elevated levels of homocysteine, an amino acid, have been identified as a significant and independent risk factor for osteoporotic fractures. mdpi.comresearchgate.net B vitamins, particularly folate (B9), vitamin B12 (cobalamin), and vitamin B6 (pyridoxine), are crucial cofactors in the metabolic pathways that clear homocysteine from the blood. nih.govresearchgate.net A deficiency in these vitamins can lead to hyperhomocysteinemia, which may impair collagen cross-linking, a critical process for the structural integrity of the bone matrix, thereby increasing bone fragility. nih.govcymbiotika.com
Several large-scale studies have explored these associations:
The Framingham Osteoporosis Study found that low plasma concentrations of vitamin B12 (<148 pmol/L) were associated with significantly lower average bone mineral density, specifically at the hip in men and the spine in women. sciencedaily.comusda.gov
Research has also indicated that women with higher serum folate levels exhibit better areal BMD measurements in key areas such as the lumbar spine and hip, suggesting a protective role against bone loss. cymbiotika.com
Conversely, some studies have reported conflicting findings. For instance, a meta-analysis of four randomized controlled trials failed to identify a risk-reducing effect of daily B vitamin supplementation on osteoporotic fractures in individuals with vascular disease and relatively normal plasma homocysteine levels. nih.gov
Interestingly, some research suggests that excessively high intakes of vitamins B6 and B12 from supplements could be associated with an increased risk of hip fracture. medicalnewstoday.comdocwirenews.combicycling.com One study observed an almost 50% increased risk in women with a combined high intake of both vitamins compared to those with low intakes. medicalnewstoday.com
The following table summarizes findings from various observational studies on the association between B vitamins and bone health outcomes.
| B Vitamin | Study Population | Key Findings | Citation |
|---|---|---|---|
| Folate (B9) | Postmenopausal women | Higher serum folate levels were associated with better areal BMD at the lumbar spine and hip. | cymbiotika.com |
| Vitamin B12 (Cobalamin) | Men and women (Framingham Osteoporosis Study) | Levels below 148 pmol/L were linked to lower BMD at the hip in men and the spine in women. | sciencedaily.comusda.gov |
| Vitamin B6 (Pyridoxine) | Older men and women | Lower plasma levels were associated with increased bone loss and higher hip fracture risk. | nih.gov |
| Riboflavin (B2) | Caucasian populations | Interacted with the MTHFR C677T gene polymorphism to influence BMD and fracture risk, particularly in women with the TT genotype. | nih.gov |
| Vitamins B6 and B12 (High Intake) | Postmenopausal women (Nurses' Health Study) | Combined high intake from supplements was associated with up to a 50% increased risk of hip fracture. | medicalnewstoday.combicycling.com |
Genetic Polymorphisms and Bone Metabolism
The interplay between genetics and nutrition is a critical determinant of bone health. Polymorphisms in genes encoding enzymes involved in B vitamin metabolism can influence an individual's risk for osteoporosis, often in conjunction with their nutritional status. cambridge.org
A significant focus of research has been the methylenetetrahydrofolate reductase (MTHFR) gene , which provides instructions for an enzyme crucial to folate metabolism and, consequently, homocysteine regulation. mdpi.com A common polymorphism in this gene is the C677T variant . Individuals with the TT genotype have reduced MTHFR enzyme activity, which can lead to elevated homocysteine levels, particularly when folate status is low. cambridge.org
Studies have shown that the MTHFR C677T polymorphism is linked to osteoporosis risk. nih.govcambridge.org
The negative impact of the TT genotype on bone health appears to be more pronounced in individuals with low B vitamin intake. For example, in the Danish Osteoporosis Prevention Study cohort, bone mineral density in individuals with the TT genotype was significantly reduced only with low dietary intakes of folate, B12, B6, and riboflavin. cambridge.org
Research from the TUDA Ageing cohort study found that women with the MTHFR 677TT genotype combined with low biomarker status of riboflavin or folate had a twofold increased risk of low BMD compared to those with the CC genotype and optimal B-vitamin status. cambridge.org
Beyond MTHFR, polymorphisms in other genes related to the transport and metabolism of B vitamins are also being investigated for their role in bone health. Genes such as CD320 and TCN2 , which are involved in cobalamin (B12) transport, and SLC19A1 , which encodes a folate transporter, have been implicated. nih.gov Polymorphisms in these genes may affect the cellular availability of these vitamins, thereby influencing homocysteine metabolism and bone health. nih.gov One study suggested that specific allele combinations of CD320, TCN2, and SLC19A1 may contribute to an increased susceptibility to osteoporosis and osteoporotic vertebral compression fractures. nih.gov
The following table outlines key genetic polymorphisms related to B vitamin metabolism and their observed associations with bone health.
| Gene (Polymorphism) | Function | Association with Bone Metabolism | Citation |
|---|---|---|---|
| MTHFR (C677T) | Folate metabolism and homocysteine regulation. | The TT genotype is associated with lower BMD and increased fracture risk, particularly in the presence of low folate and riboflavin status. | nih.govcambridge.org |
| CD320 | Cobalamin (B12) transport. | Polymorphisms may contribute to osteoporosis and osteoporotic vertebral compression fractures. | nih.gov |
| TCN2 | Cobalamin (B12) transport. | Certain allele combinations, along with other B vitamin-related genes, may increase susceptibility to osteoporosis. | nih.gov |
| SLC19A1 | Folate transport. | Polymorphisms, in combination with other genetic factors, may influence the risk of osteoporosis. | nih.gov |
Genetic and Epigenetic Influences on B Vitamin Metabolism
Genetic Polymorphisms Affecting B Vitamin-Related Enzymes (e.g., MTHFR)
Genetic polymorphisms, or variations in DNA sequences, can significantly impact the activity of enzymes involved in the metabolism of B vitamins. One of the most extensively studied examples is the methylenetetrahydrofolate reductase (MTHFR) enzyme. amegroups.orgmdpi.com MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-methyl-THF), the primary form of folate in the blood and a crucial methyl donor in the remethylation of homocysteine to methionine. nih.govmedlineplus.gov
Two common polymorphisms in the MTHFR gene are 677C>T (rs1801133) and 1298A>C (rs1801131). amegroups.orgmdpi.com The 677C>T polymorphism involves a cytosine to thymine (B56734) transition at position 677, resulting in an alanine (B10760859) to valine substitution in the enzyme. amegroups.orgnih.gov This variant leads to a thermolabile MTHFR enzyme with reduced activity, particularly at higher temperatures. nih.govmedlineplus.gov Individuals homozygous for the 677T allele (TT genotype) exhibit a significantly decreased enzyme activity (around 70% reduction) compared to those with the common CC genotype, while heterozygotes (CT genotype) show an approximately 30% reduction. amegroups.orgnih.gov The 1298A>C polymorphism also results in decreased enzyme activity, although its effect is generally less pronounced than that of 677C>T. medlineplus.govmdpi.com However, individuals who are heterozygous for both 677C>T and 1298A>C may have enzyme function similar to 677C>T homozygotes. mdpi.com
These MTHFR polymorphisms can disrupt the folate cycle, leading to reduced levels of 5-methyl-THF and an accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia. amegroups.orgmdpi.com Hyperhomocysteinemia is considered a risk factor for various health conditions, including cardiovascular diseases and neural tube defects. amegroups.orgnih.govmdpi.com The reduced MTHFR activity in individuals with these polymorphisms can affect the availability of methyl groups for crucial methylation reactions, including DNA methylation. amegroups.orgmdpi.com Studies have shown that individuals with the TT genotype of MTHFR C677T may have lower serum folate concentrations and higher serum homocysteine concentrations. nih.gov
Other genes involved in folate and homocysteine metabolism, such as MTR (methionine synthase) and CBS (cystathionine β-synthase), also have polymorphisms that can affect enzyme activity and B vitamin status. nih.gov These enzymes require B vitamins as cofactors. nih.gov For instance, MTR requires vitamin B12, while CBS requires vitamin B6. wur.nl Genetic variations in these genes can further influence the efficiency of one-carbon metabolism and the availability of methyl groups.
Epigenetic Modifications by B Vitamins (e.g., DNA Methylation, Histone Modification)
B vitamins play a crucial role in epigenetic modifications, particularly DNA methylation and histone modification, primarily through their involvement in the one-carbon metabolism pathway. nih.govimrpress.com This pathway is the primary source of S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, including DNA and histone methylation. academicstrive.comnih.gov Folate (vitamin B9), vitamin B12, vitamin B6, and riboflavin (B1680620) (vitamin B2) are key players in this pathway, acting as substrates or cofactors for the enzymes involved. wur.nlnih.gov
DNA Methylation: DNA methylation typically involves the transfer of a methyl group to the fifth carbon of a cytosine residue, usually within CpG dinucleotides. publichealthtoxicology.com This process is catalyzed by DNA methyltransferases (DNMTs) and relies on SAM as the methyl donor. mdpi.com B vitamins, by influencing the availability of SAM through one-carbon metabolism, can directly impact DNA methylation patterns. nih.govimrpress.comnih.gov
Deficiencies in folate and vitamin B12, which are essential for the synthesis of methionine and subsequently SAM, can lead to disturbances in SAM synthesis and result in DNA hypomethylation. publichealthtoxicology.comnih.govoatext.com Conversely, some studies suggest that B vitamins might also play a role in preventing DNA hypermethylation through interactions with regulatory pathways involving enzymes like DNMTs and MTHFR. pnas.org Research has shown that vitamin B9 deficiency, for example, was negatively and significantly associated with DNA methylation in a study of lead-exposed workers. publichealthtoxicology.com Animal studies have also indicated that vitamin B12 deprivation can induce global hypomethylation. mdpi.com
However, the relationship between B vitamin supplementation and DNA methylation is complex and research findings are not always conclusive. nih.govwcrf.org Some studies have shown that B vitamin supplementation, including folic acid and vitamin B12, can prevent or attenuate changes in DNA methylation induced by environmental factors like air pollution. pnas.org For example, a study demonstrated that B-vitamin supplementation prevented PM2.5-induced methylation changes in genes involved in mitochondrial oxidative energy metabolism. pnas.org Yet, other studies have found that long-term supplementation with folic acid and vitamin B12 did not result in pronounced changes in global or genome-wide DNA methylation in elderly subjects. wcrf.org
Histone Modification: Histone modifications, such as methylation, acetylation, and phosphorylation, are another crucial layer of epigenetic regulation. These modifications can alter chromatin structure and affect gene accessibility to transcription factors. imrpress.commdpi.com B vitamins can influence histone modifications through various mechanisms.
Similar to DNA methylation, histone methylation relies on SAM as the methyl donor. mdpi.com Therefore, the availability of B vitamins involved in one-carbon metabolism can impact histone methylation patterns. nih.govnih.gov Beyond providing methyl groups, some B vitamins have been shown to directly influence enzymes involved in histone modifications. For instance, niacin (vitamin B3) is involved in histone ADP-ribosylation and also acts as a substrate for Sirt1, a histone deacetylase. nih.gov Pantothenic acid (vitamin B5) is a component of Coenzyme A, which is required for the synthesis of acetyl-CoA, the source of acetyl groups for histone acetylation. nih.gov Biotin (B1667282) (vitamin B7) is a substrate for histone biotinylation, a modification associated with heterochromatin structure and gene silencing. nih.gov
Research indicates that methionine deprivation can lead to a global decrease in histone methylation. nih.gov Studies have also explored the effects of specific B vitamins on histone modifications. For example, research has investigated how vitamin B12 might induce changes to Histone 3 modifications. sc.edu
Regulation of Gene Expression by B Vitamins
Beyond their direct roles in epigenetic modifications, B vitamins can also regulate gene expression through other mechanisms, including acting as cofactors for enzymes involved in gene regulation and influencing the activity of transcription factors.
Pyridoxal (B1214274) 5′-phosphate (PLP), the active form of vitamin B6, is a well-known cofactor for numerous enzymes, particularly in amino acid metabolism. cambridge.orgmdpi.com However, studies have also shown that PLP can modulate steroid hormone receptor-mediated gene expression. cambridge.org Elevated intracellular PLP levels have been linked to a decreased transcriptional response to steroid hormones like glucocorticoids, progesterone, and estrogens. cambridge.org This modulation can occur through the inactivation of the binding activity of steroid hormone receptors to their responsive elements in gene regulatory regions. cambridge.org
Vitamin B6 has also been found to modulate the expression of genes for proteins not directly related to steroid hormones or PLP-dependent enzymes, such as serum albumin. cambridge.org This modulation can involve the inactivation of tissue-specific transcription factors, like HNF-1 and C/EBP, through direct interaction with PLP. cambridge.org
Furthermore, vitamin B12 has been discovered to play a role in light-dependent gene regulation in some organisms through its involvement with cobalamin-based photoreceptors. nih.gov The prototype of these photoreceptors, CarH, mediates light-dependent gene regulation, and its activity as a transcription factor is modulated by 5′-deoxyadenosylcobalamin, a form of vitamin B12. nih.gov
Deficiencies in specific B vitamins can also lead to widespread changes in gene expression. A study using an in vitro model of B vitamin depletion in neuronal cells observed a significant number of differentially regulated genes, with the number increasing over time in a vitamin-free medium. longdom.org These gene expression changes were linked to pathways associated with energy metabolism and neuronal death. longdom.org
Epidemiological Studies and Public Health Perspectives
Population-Based Studies on B Vitamin Status and Health Outcomes
Population-based studies highlight the varying prevalence of B vitamin deficiencies globally, influenced by factors such as age, diet, socioeconomic status, and geographical location. For instance, analyses of data from the National Health and Nutrition Examination Survey (NHANES) in the United States between 2007 and 2018 indicated that approximately 3.6% of adults aged 19 and older had vitamin B12 deficiency (serum vitamin B12 <200 pg/mL), with a similar rate (3.7%) in those aged 60 and older. nih.gov Vitamin B12 insufficiency (serum vitamin B12 <300 pg/mL) was found to be more prevalent, affecting about 12.5% of all adults aged 19 and older and 12.3% of those aged 60 and older. nih.gov Earlier NHANES data (1999-2004) showed a rate of low vitamin B12 levels (less than 200 pg/mL) at 3% and insufficiency (less than 350 pg/mL) at 26% among adults aged 19 and older. nih.gov Approximately 21% of adults older than 60 had abnormal levels of at least one vitamin B12 biomarker according to this earlier data. nih.gov
The prevalence of vitamin B12 deficiency is notably higher in certain vulnerable groups. In the United States and the United Kingdom, the prevalence is around 6% in persons younger than 60 years, increasing to nearly 20% in those older than 60 years. aafp.org Latin American countries have reported clinical or subclinical deficiency rates of approximately 40%. aafp.org High prevalence rates have also been observed in specific populations in developing countries, such as 70% in Kenyan school children and 70% in East Indian adults. aafp.org Among vegetarians, studies show a relatively high prevalence of B12 deficiency. mdpi.com
Beyond deficiency, population studies investigate the association between B vitamin status and the risk of various diseases. For example, inadequate intake of certain B vitamins, particularly folate, thiamine (B1217682) (B1), riboflavin (B1680620) (B2), and pyridoxine (B80251) (B6), has been linked to worse periodontal outcomes in diverse populations. mdpi.com A large NHANES-based cohort study found that insufficient thiamine intake was associated with a 33% higher likelihood of severe periodontitis, while adequate riboflavin intake showed a protective effect. mdpi.com In older adults, each standard deviation increase in serum folate was associated with an approximate 26% reduction in periodontal disease odds ratio. mdpi.com
Suboptimal vitamin B6 status has been proposed to be associated with certain diseases prevalent in the elderly, including impaired cognitive function, Alzheimer's disease, cardiovascular disease, and various types of cancer. isciii.es Some of these associations may be related to elevated homocysteine concentrations linked to vitamin B6 deficiency. isciii.es
Data on the role of B vitamins in cancer prevention from population studies is mixed. Some studies suggest certain B vitamins might help prevent some cancers, while others indicate that high levels might increase the risk of certain types, such as lung cancer, particularly in men who smoke. nih.govwebmd.com However, other observational evidence suggests no association between high vitamin B12 concentrations or intakes and increased risk of certain cancers like pancreatic, breast, esophageal, or gastric cancer. nih.gov
Interactive Data Table 1: Prevalence of Vitamin B12 Deficiency/Insufficiency in Select Populations
| Population Group | Geographic Location(s) | Deficiency/Insufficiency Definition | Prevalence (%) | Source |
| Adults ≥ 19 years | US (NHANES 2007-2018) | Serum B12 < 200 pg/mL | 3.6 | nih.gov |
| Adults ≥ 60 years | US (NHANES 2007-2018) | Serum B12 < 200 pg/mL | 3.7 | nih.gov |
| Adults ≥ 19 years | US (NHANES 2007-2018) | Serum B12 < 300 pg/mL | 12.5 | nih.gov |
| Adults ≥ 60 years | US (NHANES 2007-2018) | Serum B12 < 300 pg/mL | 12.3 | nih.gov |
| Adults ≥ 19 years | US (NHANES 1999-2004) | Serum B12 < 200 pg/mL | 3 | nih.gov |
| Adults ≥ 19 years | US (NHANES 1999-2004) | Serum B12 < 350 pg/mL | 26 | nih.gov |
| Persons < 60 years | US and UK | Deficiency (general) | ~6 | aafp.org |
| Persons > 60 years | US and UK | Deficiency (general) | ~20 | aafp.org |
| Community-dwelling older adults | Various | Serum B12 deficiency (various cutoffs) | 3-43 | nih.govmdpi.com |
| Latin American countries | Latin America | Clinical/Subclinical Deficiency | ~40 | aafp.org |
| School children | Kenya | Deficiency (general) | 70 | aafp.org |
| Adults | East India | Deficiency (general) | 70 | aafp.org |
| Pregnant women | India | Deficiency (<148 pmol/L) at enrollment | 63.2 | plos.org |
| Pregnant adolescents | Canada | Insufficiency (<221 pmol/L) at delivery | 53.4 | mdpi.com |
Longitudinal Cohort Studies on B Vitamins and Disease Incidence
Longitudinal cohort studies provide prospective evidence on the long-term impact of B vitamin status on disease incidence. These studies track participants over time, observing how their B vitamin levels correlate with the development of specific health conditions.
Research has explored the association between B vitamins, particularly B6, folate, and B12, and cognitive decline and the incidence of Alzheimer's disease. Some studies using specific biomarkers like holo-transcobalamin and methylmalonic acid have shown a trend towards associations between poor vitamin B12 status and faster cognitive decline and increased risk of Alzheimer's disease. oregonstate.edu Two longitudinal studies in older adults (>60 years) found that lower blood concentrations of holo-transcobalamin and cobalamin at baseline were associated with increased brain volume loss over five to six years. oregonstate.edu A population-based longitudinal study in Sweden found that non-demented persons aged 75 and older with low serum levels of vitamin B12 or folate had twice the risk of developing Alzheimer's disease over three years compared to those with normal levels of both vitamins. nih.gov This association was stronger in cognitively intact individuals. nih.gov
The relationship between B vitamins and cardiovascular disease (CVD) has also been a focus of longitudinal research, primarily due to the role of B vitamins in homocysteine metabolism. Elevated homocysteine levels have been associated with an increased risk of CVD. nih.gov While B vitamin supplementation can lower homocysteine levels, meta-analyses of randomized controlled trials have shown mixed results regarding the prevention of CVD events. A 2017 meta-analysis of 15 trials found that B-vitamin supplementation had no significant effect on the risk of myocardial infarction or all-cause mortality but reduced the risk of stroke by 10%. oregonstate.edu
Longitudinal studies have also investigated the link between B vitamins and mental health outcomes, such as depression. A longitudinal study among 3,849 community-living older adults in Ireland found that low vitamin B12 serum concentrations (<185 pmol/L) at baseline were associated with a 51% increased risk of developing symptoms of depression over a four-year period compared to those with normal concentrations. oregonstate.edutcd.ie Another large, population-based study in the US found that higher total intakes (from food and supplements) of vitamins B6 and B12 were associated with a decreased likelihood of depressive symptoms over an average of 7.2 years in adults aged 65 and older. nih.govresearchgate.net Each additional 10 mg of vitamin B6 and 10 µg of vitamin B12 were associated with a 2% lower odds of depressive symptoms per year in this cohort. nih.govresearchgate.net
Implications for Maternal and Child Health Outcomes
Adequate B vitamin status during pregnancy is crucial for both maternal and child health, and epidemiological studies have highlighted significant associations between maternal B vitamin levels and various pregnancy and offspring outcomes.
Low maternal vitamin B12 status has been consistently associated with an increased risk of adverse pregnancy outcomes, including spontaneous abortion, pregnancy loss, intrauterine growth restriction (IUGR), low birth weight (LBW), and neural tube defects (NTDs). plos.orgmdpi.comfrontiersin.org A systematic review indicated that low maternal vitamin B12 was associated with a higher risk of NTD and increased risk for poor fetal growth reported as LBW, SGA (small for gestational age), or IUGR. frontiersin.org High-quality evidence supports the role of low maternal vitamin B12 in the higher risk for NTD and low birth weight. frontiersin.org
The prevalence of vitamin B12 deficiency in pregnant women can be high in certain regions. In a perinatal cohort study in Bangalore, India, 63.2% of pregnant women had vitamin B12 deficiency (<148 pmol/L) and 87.2% had vitamin B12 insufficiency (<221 pmol/L) at enrollment around 12 weeks' gestation. plos.org This high prevalence early in pregnancy predicted neonatal vitamin B12 status. plos.org In a cohort of healthy pregnant adolescents in Canada, although the prevalence of vitamin B12 deficiency was low at mid-gestation, 22.6% were insufficient, and maternal vitamin B12 concentrations significantly decreased by delivery, with 53.4% having insufficient status at that time. mdpi.com
Beyond immediate birth outcomes, maternal B vitamin status can have long-term implications for offspring health. Low maternal vitamin B12 has been associated with lower offspring B12 concentrations in cord blood and during childhood, as well as with poor neurocognitive development and an increased risk for diabetes (insulin resistance in childhood). frontiersin.org An imbalance in B12-folate status (low B12-high folate) during pregnancy has been associated with a higher risk for gestational diabetes and subsequent permanent diabetes, greater insulin (B600854) resistance, and adiposity in the offspring during childhood. frontiersin.org One study found that children born to mothers with high folate concentrations and low vitamin B12 concentrations had higher adiposity and insulin resistance at age 6. wikipedia.orgmdpi.com
While observational studies show strong associations, the causal effect of maternal B12 levels on offspring birthweight has been questioned by some research, including a systematic review and meta-analysis that found no evidence for an association. oup.com However, other research, including randomized controlled trials, supports a positive causal effect of maternal folate levels on offspring birthweight. oup.com
Interactive Data Table 2: Associations Between Maternal B Vitamin Status and Offspring Outcomes
| Maternal B Vitamin Status | Offspring Outcome | Association | Evidence Quality (where available) | Source |
| Low Vitamin B12 | Neural Tube Defects (NTDs) | Higher risk | High | frontiersin.org |
| Low Vitamin B12 | Low Birth Weight (LBW) | Higher risk | High | frontiersin.org |
| Low Vitamin B12 | Small for Gestational Age (SGA) | Increased risk | Moderate | frontiersin.org |
| Low Vitamin B12 | Intrauterine Growth Restriction (IUGR) | Increased risk | Moderate | frontiersin.org |
| Low Vitamin B12 | Gestational Diabetes | Higher risk | Moderate | frontiersin.org |
| Low Vitamin B12 | Lower offspring B12 concentrations | Associated | Moderate | frontiersin.org |
| Low Vitamin B12 | Poor neurocognitive development | Associated | Moderate | frontiersin.org |
| Low Vitamin B12 | Increased risk for childhood diabetes | Associated | Moderate | frontiersin.org |
| High Folate + Low B12 | Higher childhood adiposity | Associated | - | frontiersin.orgmdpi.com |
| High Folate + Low B12 | Higher childhood insulin resistance | Associated | - | frontiersin.orgmdpi.com |
| Higher Folate | Higher Birthweight | Positive causal effect | Consistent with RCTs | oup.com |
Future Directions in B Vitamin Research
Elucidation of Novel Molecular and Cellular Mechanisms
While the coenzyme functions of B vitamins in fundamental biochemical reactions like nucleotide synthesis, methylation, and amino acid metabolism are well-understood, recent research highlights a broader spectrum of molecular and cellular roles that are yet to be fully characterized dntb.gov.uaresearchgate.netcambridge.org. Investigations are moving beyond the traditional view of B vitamin deficiency solely causing metabolic decompensation to explore changes at the molecular and cellular levels dntb.gov.uaresearchgate.netmdpi.com.
For instance, novel molecular links between specific B vitamins and complex diseases are being uncovered. A recent study revealed a novel molecular link between vitamin B12 (cobalamin) and multiple sclerosis (MS) in astrocytes, suggesting new avenues to improve MS treatment through central nervous system (CNS)-targeted B12 supplementation news-medical.net. This research indicates that the brain's vitamin B12 carrier protein, transcobalamin 2 (TCN2), shares a molecular binding site with the MS drug fingolimod, providing a mechanistic link between B12 signaling and the reduction of neuroinflammation news-medical.net. Further research is needed to understand how the B12-TCN2-CD320 pathway is regulated by sphingolipids, which could lead to improved future MS therapies news-medical.net.
Another area of intense research focuses on the interplay between dietary factors, the gut microbiome, and B vitamin availability and function. Studies are demonstrating that dietary fibers can significantly influence the gut bacteria's metabolic output, particularly enhancing the availability of B vitamins lih.lu. This modulation of the gut microbiome by specific fiber types, like inulin (B196767), can boost the production of bacteria-derived B vitamins, impacting the host's immune landscape and potentially offering dietary strategies to support immune health and prevent disease lih.lu. Future research will likely continue to explore these complex interactions and their implications for host health.
Furthermore, research is investigating the potential biochemical alterations and mechanisms modified at the molecular/cellular level due to B12 deficiency, including epigenetic modifications and changes in lysosomal activity dntb.gov.ua. The role of B12 deficiency in initiating processes contributing to nervous system deterioration, such as reactive oxygen species (ROS) accumulation, inflammation, and demyelination, is also an active area of study, requiring further effort to identify potential therapeutic targets dntb.gov.ua. Vitamin B12's functions as an anti-inflammatory agent by binding to CD14, modulating potential energetic metabolism, and mediating NMDA receptor-linked excitotoxicity are also being explored researchgate.net.
Development of Targeted Interventions and Personalized Nutrition Strategies
The growing understanding of the nuanced roles of B vitamins and individual variability in nutrient metabolism is driving the development of targeted interventions and personalized nutrition strategies. Personalized nutrition aims to tailor dietary recommendations and interventions based on an individual's unique genetic, biochemical, physiological, behavioral, and exposure profile raps.orgresearchgate.netannualreviews.org.
Future research in this domain involves identifying specific biomarkers that can predict an individual's response to nutritional interventions and their susceptibility to chronic diseases raps.orgmdpi.com. Metabolomics, the study of metabolites within an organism, is considered invaluable for identifying novel biomarkers to monitor health and the effect of nutritional interventions raps.org. However, challenges remain in validating sensitive, specific, cost-effective, and non-invasive dietary biomarkers raps.org.
Personalized nutrition strategies may also involve targeted supplementation based on individual needs and genetic predispositions. While most people obtain sufficient B vitamins from their diet, certain populations may benefit from supplementation healthline.com. Future research will likely focus on developing algorithms and strategies for matching nutritional needs to individual biomedical profiles, potentially leveraging single-subject or N-of-1 trials to assess the utility of personalized interventions researchgate.netannualreviews.org.
The application of advances in genetics, specifically nutrigenetics and nutrigenomics, is expected to lead to increasingly personalized nutritional recommendations researchgate.net. Nutrigenetics evaluates the influence of genes on the body's response to nutrients, while nutrigenomics studies how diet influences gene expression researchgate.net. These fields aim to explain why individuals develop certain nutrition-related pathologies and how diet can impact diseases by influencing gene expression researchgate.net.
Integration of Systems Biology and Bioinformatics Approaches
Understanding the complex interplay of B vitamins within biological systems necessitates the integration of systems biology and bioinformatics approaches. Systems biology seeks to understand the holistic behavior of biological systems by integrating data from various levels, including genomics, transcriptomics, proteomics, and metabolomics nih.govplos.org. Bioinformatics provides the computational tools and methods necessary to analyze the large-scale datasets generated by these 'omics' technologies nih.govplos.org.
Future B vitamin research will increasingly utilize these integrated approaches to gain a more comprehensive understanding of how B vitamins influence biological networks, such as gene regulation, protein interactions, signaling pathways, and metabolic pathways nih.gov. This includes exploring system dynamics, robustness, and control mechanisms within these networks nih.gov.
Bioinformatics is crucial for genome-wide analyses to understand cellular physiology at different levels nih.gov. Comparative genomic analysis can contribute to targeting and engineering genetic circuits to create desirable cellular phenotypes related to B vitamin metabolism or function nih.gov. Transcriptome profiling can decipher gene expression levels under various conditions related to B vitamin status nih.gov.
The integration of multi-omics data is a key aspect of bioinformatics in this context, combining data from different technologies to gain insights into the molecular mechanisms underlying complex diseases linked to B vitamin status plos.org. This integrated data can be used for computational analysis through machine learning and biostatistics methods to yield more robust results plos.org.
Future directions include the development of electrochemical microfluidics sensors capable of simultaneously detecting multiple vitamins, which, when combined with data analysis and artificial intelligence (AI), could support real-time data analysis, pattern identification, and the creation of predictive models for nutritional well-being rsc.orgresearchgate.net. AI and machine learning have the potential to elevate the precision and dependability of vitamin detection researchgate.net.
Translational Research from Bench to Clinical Application
A critical future direction in B vitamin research involves accelerating the translation of fundamental scientific discoveries ("bench") into effective healthcare interventions and clinical practice ("bedside"). Translational medicine is an interdisciplinary field that bridges this gap, fostering a two-way interaction between basic research and clinical application kiu.ac.uglih.lu.
For B vitamins, translational research aims to move insights gained from studies on molecular mechanisms, personalized nutrition strategies, and systems biology analyses towards practical clinical applications. This includes translating the understanding of how dietary fibers impact gut microbiota and B vitamin availability into targeted dietary interventions for specific health conditions lih.lu.
Translational research also involves moving novel findings about the role of specific B vitamins, like the link between B12 and MS in astrocytes, towards improved therapeutic strategies news-medical.net. This could involve developing brain-targeted B12 formulations or exploring the combined use of B12 supplementation with existing medications news-medical.net.
Challenges in translational research include regulatory barriers, ethical considerations, and disparities in research implementation kiu.ac.ug. However, the field is evolving with the integration of cutting-edge technologies and innovative methodologies kiu.ac.ug. The "bench-to-bedside" approach focuses on moving laboratory findings to clinical trials, while the "bedside-to-bench" approach involves using clinical observations to inform basic research nih.gov. Both are crucial for advancing B vitamin research and its clinical impact.
Translational nutrition research specifically considers how to assess the utility of personalized nutritional strategies in a clinical setting, potentially using single-subject studies that integrate various biomarker assays and clinical endpoints annualreviews.org. The goal is to transform scientific breakthroughs related to B vitamins into tangible healthcare solutions that can revolutionize patient care kiu.ac.ug.
Q & A
Basic Research Questions
Q. What experimental models are optimal for studying the metabolic roles of B vitamins in vivo?
- Methodology : Use randomized controlled trials (RCTs) with animal models (e.g., Nellore bulls) to assess vitamin B1 (thiamine), B3 (niacin), and B7 (biotin) effects on nutrient digestibility and metabolic efficiency. Ensure ethical approval for animal protocols, as outlined in . Measure outcomes like nitrogen balance, microbial efficiency, and carcass traits. Control variables such as diet composition, age, and baseline nutrient status to isolate B vitamin effects .
Q. How can researchers address variability in B vitamin bioavailability across experimental cohorts?
- Methodology : Implement standardized dietary protocols and measure baseline serum levels of B vitamins (e.g., B12, B6) prior to intervention. Use liquid chromatography-mass spectrometry (LC-MS) for precise quantification. Account for confounding factors (e.g., genetic polymorphisms in vitamin transporters) via subgroup analysis .
Q. What are the best practices for designing clinical trials to evaluate B vitamin neuroprotective effects?
- Methodology : Adopt double-blind, placebo-controlled designs with endpoints such as cognitive decline rates or biomarkers (e.g., homocysteine levels for B12/B9). Include longitudinal follow-ups to assess long-term outcomes, as seen in studies linking B vitamins to Alzheimer’s disease progression .
Advanced Research Questions
Q. How can conflicting data on B vitamin efficacy in neurological disorders be reconciled?
- Methodology : Conduct systematic reviews with meta-regression to identify heterogeneity sources (e.g., dosage, duration, population genetics). For example, highlights discrepancies between observational studies (showing deficiency links to subacute combined degeneration) and interventional trials (limited benefits in replete states). Use sensitivity analyses to weigh study quality and bias .
Q. What computational approaches are effective for modeling B vitamin interactions in metabolic networks?
- Methodology : Employ flux balance analysis (FBA) or kinetic modeling to simulate B vitamin roles in pathways like the tricarboxylic acid (TCA) cycle or one-carbon metabolism. Validate models using knockout cell lines (e.g., folate-deficient models) and compare predicted vs. observed metabolite fluxes .
Q. How should researchers design studies to isolate the effects of individual B vitamins in complex supplementation regimens?
- Methodology : Use factorial designs to test individual vitamins (e.g., B1, B3, B7) and their combinations. For example, tested separate B vitamin and fat-soluble vitamin blends in bulls. Apply ANOVA to identify synergistic/antagonistic interactions and adjust for multiple comparisons .
Q. What strategies mitigate biases in systematic reviews of B vitamin deficiency prevalence?
- Methodology : Follow PRISMA guidelines for data extraction, as in . Stratify analyses by population subgroups (e.g., pregnant vs. non-pregnant women) and diagnostic methods (e.g., serum B12 vs. methylmalonic acid levels). Use the I² statistic to quantify heterogeneity and meta-regression to explore temporal trends (e.g., post-folic acid fortification policies) .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
